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2-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride Documentation Hub

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  • Product: 2-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride
  • CAS: 64097-88-7

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Applications of 2-Phenyl-2,8-diazaspiro[4.5]decan-1-one Hydrochloride in Medicinal Chemistry

Executive Summary In contemporary drug discovery, the transition from flat, two-dimensional heteroaromatics to three-dimensional, spirocyclic architectures has become a cornerstone strategy for improving clinical success...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the transition from flat, two-dimensional heteroaromatics to three-dimensional, spirocyclic architectures has become a cornerstone strategy for improving clinical success rates. 2-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride (CAS: 64097-88-7) represents a highly privileged, conformationally restricted scaffold. By fusing a piperidine ring with a γ -lactam (pyrrolidin-2-one) at a single spiro carbon, this molecule provides distinct spatial vectors for functionalization.

This technical whitepaper provides an in-depth analysis of the physicochemical properties, synthetic workflows, and pharmacological applications of this compound. It is designed for application scientists and drug development professionals seeking to leverage spirocyclic scaffolds to target complex kinases, such as TYK2, JAK1, and RIPK1.

Structural Profiling and Physicochemical Properties

The spiro[4.5]decane core inherently restricts the rotational degrees of freedom of the molecule. When a drug binds to a target protein, it must adopt a specific bioactive conformation. Highly flexible molecules suffer a massive entropic penalty upon binding; the rigid nature of 2-phenyl-2,8-diazaspiro[4.5]decan-1-one pre-organizes the molecule, minimizing this penalty and dramatically enhancing binding affinity.

Furthermore, the introduction of the spiro-fused lactam alters the basicity of the adjacent piperidine ring and improves the overall metabolic stability of the compound by blocking vulnerable sites of cytochrome P450-mediated oxidation.

Quantitative Physicochemical Data

The following data summarizes the core properties of the scaffold, highlighting its suitability as a starting point for lead optimization [1].

PropertyValueCausality / Significance in Drug Design
Molecular Formula C₁₄H₁₉ClN₂ORepresents the hydrochloride salt; ensures high aqueous solubility for in vitro assays.
Molecular Weight 266.77 g/mol Highly ligand-efficient; leaves a ~230 Da "budget" for derivatization before hitting Lipinski’s 500 Da limit.
Topological Polar Surface Area (TPSA) 32.34 ŲExcellent passive membrane permeability; highly suitable for targeting intracellular kinases.
LogP (Calculated) 2.21Optimal lipophilicity balance. High enough for membrane crossing, low enough to prevent non-specific hydrophobic trapping.
Rotatable Bonds 1Extreme structural rigidity. The single rotatable bond is the N-phenyl linkage, allowing slight induced fit while maintaining core geometry.
H-Bond Donors 1The piperidine secondary amine (NH) serves as a critical hydrogen bond donor, often interacting with the kinase hinge region.
H-Bond Acceptors 2The lactam carbonyl oxygen and piperidine nitrogen. (Note: The lactam nitrogen is resonance-delocalized and is not a viable acceptor).

Pharmacological Applications & Mechanistic Insights

The 2,8-diazaspiro[4.5]decan-1-one scaffold has recently gained immense traction in the development of highly selective kinase inhibitors.

1. TYK2/JAK1 Dual Inhibition for Inflammatory Bowel Disease (IBD): A persistent challenge in immunology is selectively inhibiting TYK2 and JAK1 without hitting JAK2 (which causes anemia via EPO signaling interference). Systematic exploration of spirocyclic scaffolds revealed that the 2,8-diazaspiro[4.5]decan-1-one core perfectly occupies the ATP-binding pocket of TYK2/JAK1. Derivatives of this scaffold have demonstrated IC₅₀ values in the low nanomolar range (e.g., 6 nM for TYK2) while maintaining >20-fold selectivity over JAK2 [2].

2. RIPK1 Inhibition for Necroptosis: Receptor-interacting protein kinase 1 (RIPK1) is a key driver of necroptosis—a highly inflammatory form of programmed cell death. Virtual screening and subsequent structural optimization identified 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors, successfully blocking the necroptosis pathway in U937 cell models [3].

Pathway cluster_kinases Target Kinases Cytokine Pro-inflammatory Cytokines (e.g., IL-12, IL-23, IFN-a) Receptor Cytokine Receptors (IL-12R, IL-23R, IFNAR) Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 JAK1 JAK1 Receptor->JAK1 STAT STAT Phosphorylation & Dimerization (STAT1, STAT3, STAT4) TYK2->STAT Phosphorylates JAK1->STAT Phosphorylates Nucleus Nuclear Translocation & Gene Transcription STAT->Nucleus Inflammation Inflammatory Bowel Disease (IBD) Pathogenesis Nucleus->Inflammation Inhibitor 2,8-Diazaspiro[4.5]decan-1-one Derivatives Inhibitor->TYK2 Inhibits Inhibitor->JAK1 Inhibits

Figure 1: Mechanism of TYK2/JAK1 pathway inhibition by spirocyclic derivatives.

Synthesis and Derivatization Workflows

To utilize this scaffold, a robust, scalable, and self-validating synthetic route is required. The following methodology details the de novo construction of the 2-phenyl-2,8-diazaspiro[4.5]decan-1-one core from commercially available piperidine precursors.

Step-by-Step Synthetic Methodology

Step 1: Alpha-Alkylation of the Piperidine Core

  • Action: Dissolve 1-Boc-piperidine-4-carboxylate methyl ester in anhydrous THF. Cool to -78°C. Dropwise add Lithium Diisopropylamide (LDA, 1.1 eq). Stir for 30 mins, then add 1-bromo-2-chloroethane (1.2 eq).

  • Causality: LDA is a sterically hindered, non-nucleophilic strong base that quantitatively generates the enolate without attacking the methyl ester. 1-bromo-2-chloroethane is selected due to differential leaving group ability; the bromide is preferentially displaced, ensuring mono-alkylation at the α -carbon while preserving the chloride for the next step.

Step 2: Nucleophilic Amination

  • Action: Isolate the 4-(2-chloroethyl) intermediate. Dissolve in DMF. Add aniline (1.5 eq), K₂CO₃ (2.0 eq), and a catalytic amount of KI (0.1 eq). Heat to 80°C for 12 hours.

  • Causality: Aniline is a poor nucleophile due to the resonance of its lone pair into the phenyl ring. The addition of KI creates a self-validating Finkelstein catalytic cycle. The chloride is continuously converted in situ to an iodide (a vastly superior leaving group), allowing the weakly nucleophilic aniline to successfully attack and form the secondary amine.

Step 3: Intramolecular Lactamization

  • Action: Dissolve the resulting 4-(2-(phenylamino)ethyl) intermediate in THF. Add Potassium tert-butoxide (t-BuOK, 1.5 eq). Stir at room temperature until TLC indicates complete consumption of the starting material.

  • Causality: t-BuOK deprotonates the secondary aniline nitrogen. The resulting highly nucleophilic amide anion undergoes an intramolecular 5-exo-trig cyclization, attacking the adjacent methyl ester to form the thermodynamically stable γ -lactam ring (the spiro center).

Step 4: Deprotection and Salt Formation

  • Action: Dissolve the N-Boc-spiro lactam in minimal dichloromethane (DCM). Add 4M HCl in Dioxane (5.0 eq). Stir for 2 hours. Filter the resulting white precipitate.

  • Causality: Anhydrous HCl in dioxane cleaves the Boc protecting group without risking hydrolytic cleavage of the newly formed lactam ring (which could occur in aqueous acid). The product naturally precipitates as the hydrochloride salt, driving the reaction to completion and allowing isolation without column chromatography.

Synthesis N1 1-Boc-piperidine-4-carboxylate (Starting Material) N2 Alpha-Alkylation (LDA, 1-bromo-2-chloroethane) N1->N2 N3 4-(2-Chloroethyl) Intermediate N2->N3 N4 Nucleophilic Substitution (Aniline, KI, K2CO3) N3->N4 N5 4-(2-(Phenylamino)ethyl) Intermediate N4->N5 N6 Intramolecular Lactamization (t-BuOK, THF) N5->N6 N7 N-Boc-Spiro Lactam N6->N7 N8 Boc Deprotection & Salt Formation (HCl / Dioxane) N7->N8 N9 2-Phenyl-2,8-diazaspiro[4.5] decan-1-one HCl N8->N9

Figure 2: Step-by-step synthetic workflow for the 2,8-diazaspiro[4.5]decane core.

Experimental Protocols for Physicochemical Characterization

To utilize this hydrochloride salt in downstream biological assays, scientists must validate its kinetic solubility and ionization state (pKa).

Protocol A: Kinetic Solubility via Nephelometry

Why Nephelometry? Unlike thermodynamic shake-flask methods, nephelometry detects the exact concentration at which a compound begins to precipitate out of a DMSO stock into an aqueous buffer, making it the gold standard for early-stage assay design.

  • Stock Preparation: Prepare a 10 mM stock of 2-phenyl-2,8-diazaspiro[4.5]decan-1-one HCl in 100% DMSO.

  • Serial Dilution: Create a 10-point 2-fold serial dilution of the stock in a 96-well plate using DMSO.

  • Aqueous Spiking: Transfer 5 μ L of each DMSO dilution into 95 μ L of PBS (pH 7.4) in a clear-bottom UV plate.

  • Incubation: Incubate at 37°C for 2 hours to allow equilibrium of any supersaturated states.

  • Measurement: Read the plate using a nephelometer (light scattering at 620 nm).

  • Data Analysis: Plot light scattering intensity vs. concentration. The kinetic solubility limit is the inflection point where scattering intensity sharply increases above the baseline.

Protocol B: pKa Determination via Potentiometric Titration

Why Potentiometric Titration? Because the compound is supplied as a hydrochloride salt, the piperidine nitrogen is pre-protonated. Titrating with a strong base will accurately reveal the pKa of this basic center, which dictates the molecule's charge state at physiological pH.

  • Sample Preparation: Dissolve 5 mg of the compound in 10 mL of 0.15 M KCl solution (to maintain constant ionic strength).

  • Baseline Stabilization: Insert a calibrated pH electrode and blanket the solution with inert Argon gas to prevent CO₂ absorption (which forms carbonic acid and skews the titration curve).

  • Titration: Automatically titrate with standardized 0.05 M NaOH in 0.01 mL increments.

  • Data Analysis: Plot the first derivative of the pH vs. volume curve ( Δ pH/ Δ V). The peak of the derivative curve corresponds to the equivalence point. The pH at the half-equivalence point represents the exact pKa of the piperidine nitrogen.

References

  • Yang, T., et al. (2022). "Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease." Journal of Medicinal Chemistry, 65(4), 3151–3172. Available at:[Link]

  • Wang, J., et al. (2022). "Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors." Bioorganic & Medicinal Chemistry, 59, 116686. Available at:[Link]

Exploratory

2-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride mechanism of action

An In-Depth Technical Whitepaper on the Pharmacological Utility and Mechanism of Action of the 2-Phenyl-2,8-diazaspiro[4.5]decan-1-one Scaffold Executive Summary 2-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper on the Pharmacological Utility and Mechanism of Action of the 2-Phenyl-2,8-diazaspiro[4.5]decan-1-one Scaffold

Executive Summary

2-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride (CAS: 64097-88-7; MW: 266.77) is not merely a singular therapeutic agent, but a highly versatile, "privileged" spirocyclic pharmacophore[1]. In modern medicinal chemistry, this core scaffold is utilized to design highly selective kinase inhibitors and central nervous system (CNS) modulators. By leveraging the unique three-dimensional topography of the spiro[4.5]decane system, researchers have successfully developed potent inhibitors targeting Receptor-Interacting Protein Kinase 1 (RIPK1) for necroptosis[2], Tyrosine Kinase 2 (TYK2) / Janus Kinase 1 (JAK1) for inflammatory bowel disease[3], and Glycine Transporter 1 (GlyT1) for schizophrenia[4].

Structural Biology & Physicochemical Rationale

The transition from planar heteroaromatics to spirocyclic systems represents a paradigm shift in drug design, often termed "escaping from flatland." The 2,8-diazaspiro[4.5]decan-1-one core provides critical structural advantages:

  • Vectorial Precision: The spiro carbon rigidly directs the 2-phenyl substituent into specific deep hydrophobic pockets (e.g., the allosteric pocket of RIPK1), while the piperidine ring (positions 6-10) projects into solvent-exposed regions or interacts with the kinase hinge region[2].

  • Hydrochloride Salt Formulation: The basic nitrogen at position 8 is protonated at physiological pH. Formulating the building block as a hydrochloride salt ensures optimal aqueous solubility for in vitro assays and facilitates critical salt-bridge and hydrogen-bonding interactions with acidic residues (such as Aspartate or Glutamate) within target binding sites[5].

  • Reduced Promiscuity: The high fraction of sp3-hybridized carbons inherently reduces off-target intercalation with DNA and lowers hERG channel liability, a common hurdle in basic amine therapeutics[4].

Primary Mechanisms of Action (MoA)

Pathway A: RIPK1 Allosteric Inhibition (Necroptosis)

Necroptosis is a highly regulated, inflammatory form of programmed cell death driven by the RIPK1-RIPK3-MLKL signaling axis[6]. 2,8-diazaspiro[4.5]decan-1-one derivatives (such as Compound 41) act as Type II kinase inhibitors [2]. Mechanism: The spirocyclic inhibitor binds to the allosteric pocket of RIPK1, stabilizing the kinase in an inactive "DLG-out" (Asp-Leu-Gly) conformation[7]. This allosteric blockade prevents the auto-phosphorylation of RIPK1, thereby halting the recruitment of RIPK3 and preventing the formation of the cytosolic "necrosome" complex[6]. Consequently, MLKL cannot be phosphorylated or translocated to the cell membrane, preventing membrane rupture and the release of Damage-Associated Molecular Patterns (DAMPs)[6].

Necroptosis TNFR1 TNFR1 Activation (TNF-α Binding) ComplexI Complex I Formation (TRADD, TRAF2, cIAP1/2) TNFR1->ComplexI RIPK1 RIPK1 Activation (Kinase Domain Active) ComplexI->RIPK1 Deubiquitination (CYLD) Necrosome Necrosome Complex (RIPK1 + RIPK3) RIPK1->Necrosome Caspase-8 Inhibited MLKL MLKL Phosphorylation & Membrane Translocation Necrosome->MLKL CellDeath Membrane Rupture (Necroptosis) MLKL->CellDeath Inhibitor 2,8-diazaspiro[4.5]decan-1-one (RIPK1 Inhibitor) Inhibitor->RIPK1 Allosteric Blockade (DLG-out conformation)

Figure 1: Mechanism of 2,8-diazaspiro[4.5]decan-1-one derivatives in the Necroptosis Pathway.

Pathway B: TYK2/JAK1 Dual Inhibition (Inflammation)

In autoimmune conditions like Inflammatory Bowel Disease (IBD), the JAK/STAT pathway drives cytokine-mediated inflammation[3]. Mechanism: Functionalized derivatives (e.g., Compound 48) act as ATP-competitive inhibitors at the active sites of TYK2 and JAK1[3]. The rigid spiro core allows the molecule to achieve remarkable selectivity (>23-fold) over JAK2[3]. This causality is critical: sparing JAK2 prevents the severe hematological toxicities (anemia and neutropenia) typically associated with pan-JAK inhibitors, while effectively suppressing Th1, Th2, and Th17 cell formation[3].

Pathway C: GlyT1 Inhibition (CNS Modulation)

Mechanism: In the CNS, specific 4-substituted-2,8-diazaspiro[4.5]decan-1-ones act as potent, non-competitive inhibitors of the Glycine Transporter 1 (GlyT1)[8]. By blocking the reuptake of glycine from the synaptic cleft, these compounds elevate local glycine concentrations. Glycine acts as an obligate co-agonist at the NMDA receptor; thus, GlyT1 inhibition effectively mitigates the NMDA receptor hypofunction implicated in the negative and cognitive symptoms of schizophrenia[9].

Quantitative Data Presentation

The versatility of the scaffold is demonstrated by the structure-activity relationship (SAR) data across different therapeutic targets.

Compound DerivativePrimary TargetIC50 (nM)Selectivity ProfileDisease IndicationSource
Compound 41 RIPK192 nMHigh over RIPK3/MLKLInflammatory Diseases[2]
Compound 48 TYK2 / JAK16 nM / 37 nM>23-fold over JAK2Ulcerative Colitis (IBD)[3]
Compound 14l TYK212 nMSelective over JAK2Autoimmune Disorders[3]
Compound 16b GlyT1< 10 nMDevoid of GlyT2/NOP activitySchizophrenia[4]

Experimental Methodologies & Validation Protocols

To ensure scientific integrity, the evaluation of 2,8-diazaspiro[4.5]decan-1-one derivatives requires self-validating experimental systems.

Protocol 1: Biochemical Kinase Assay (ADP-Glo) for RIPK1/TYK2

Causality Note: The ADP-Glo assay is utilized because it directly measures ADP production, making it a universal kinase assay that does not rely on specific phospho-antibodies, allowing for precise IC50 determination regardless of the downstream substrate.

  • Reagent Preparation: Dilute recombinant RIPK1 or TYK2 kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

  • Compound Incubation: Dispense 2,8-diazaspiro[4.5]decan-1-one derivatives (in DMSO) into a 384-well plate. Add the kinase solution and pre-incubate for 30 minutes at room temperature to allow allosteric pocket binding.

  • Reaction Initiation: Add ultra-pure ATP and the specific peptide substrate to initiate the reaction. Incubate for 60 minutes.

  • ADP Quantification: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40-minute incubation).

  • Detection: Add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction. Read luminescence on a microplate reader to calculate the IC50.

Protocol 2: Cellular Necroptosis Rescue Assay (U937 Cells)

Causality Note: A counter-screen is strictly required. Necroptosis is induced using a "TSZ" cocktail (TNF-α, Smac mimetic, z-VAD-fmk). The Smac mimetic degrades cIAPs to prevent NF-κB survival signaling, while z-VAD-fmk inhibits caspase-8 to force the cell away from apoptosis and into necroptosis[6].

  • Cell Seeding: Seed human U937 monocytes in 96-well plates at 1×104 cells/well in RPMI-1640 medium.

  • Pre-treatment: Treat cells with varying concentrations of the spirocyclic hydrochloride salt for 1 hour.

  • Induction: Add the TSZ cocktail (20 ng/mL TNF-α, 100 nM Smac mimetic, 20 μM z-VAD-fmk).

  • Viability Readout: After 24 hours, add CellTiter-Glo® reagent. Measure luminescence to quantify ATP levels (directly proportional to the number of viable cells).

  • Validation: Ensure the compound does not rescue cells from Staurosporine-induced apoptosis, confirming its mechanism is strictly anti-necroptotic.

Workflow Synth Spirocyclic Core Synthesis & HCl Salt Biochem Biochemical Assay (ADP-Glo Kinase) Synth->Biochem Pure Compound Cellular Cellular Validation (U937 TSZ Rescue) Biochem->Cellular IC50 < 100 nM Selectivity Kinome Profiling (Off-target Screen) Cellular->Selectivity Cell Viability > 90%

Figure 2: Self-validating high-throughput screening workflow for spirocyclic kinase inhibitors.

References

  • Niu, A., et al. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry 59 (2022): 116686. Available at:[Link]

  • Yang, T., et al. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry 65.4 (2022): 3151-3172. Available at:[Link]

  • ResearchGate (Necroptosis Mechanisms). Necroptosis inhibitors: mechanisms of action and therapeutic potential. Available at: [Link]

Sources

Foundational

Comprehensive Technical Guide on 2-Phenyl-2,8-diazaspirodecan-1-one Hydrochloride: Exact Mass, Molecular Weight, and Analytical Workflows

Comprehensive Technical Guide on 2-Phenyl-2,8-diazaspiro[1]decan-1-one Hydrochloride: Exact Mass, Molecular Weight, and Analytical Workflows Executive Summary The compound 2-phenyl-2,8-diazaspiro[1]decan-1-one hydrochlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Technical Guide on 2-Phenyl-2,8-diazaspiro[1]decan-1-one Hydrochloride: Exact Mass, Molecular Weight, and Analytical Workflows

Executive Summary

The compound 2-phenyl-2,8-diazaspiro[1]decan-1-one hydrochloride represents a highly valuable spirocyclic building block in contemporary medicinal chemistry. By incorporating a spiro center, this scaffold allows drug designers to "escape flatland"—moving away from planar aromatic rings to three-dimensional architectures that often exhibit superior metabolic stability and target specificity. For researchers and drug development professionals, the precise characterization of this compound's mass properties is a fundamental prerequisite for downstream assays, formulation, and quality control. This whitepaper provides an in-depth analysis of its molecular weight, exact mass, structural logic, and the analytical workflows required for its rigorous validation.

Physicochemical Properties & Mass Specifications

Understanding the distinction between molecular weight (average mass) and exact mass (monoisotopic mass) is critical for analytical accuracy. Molecular weight is calculated using the abundance-weighted average of all isotopes for each element (e.g., Carbon = 12.011 u, Chlorine = 35.45 u) and is primarily used for stoichiometric calculations during synthesis. Conversely, exact mass is calculated using only the most abundant, stable isotope of each element (e.g., ^12C = 12.0000 u, ^35Cl = 34.9688 u) and is the target value in High-Resolution Mass Spectrometry (HRMS).

Table 1 summarizes the critical mass specifications for both the free base and the hydrochloride salt forms, supported by data from [2], [3], and [4].

PropertyFree BaseHydrochloride Salt
Chemical Name 2-phenyl-2,8-diazaspiro[1]decan-1-one2-phenyl-2,8-diazaspiro[1]decan-1-one hydrochloride
CAS Registry Number 64097-77-464097-88-7
Molecular Formula C14H18N2OC14H19ClN2O
Molecular Weight (Average) 230.31 g/mol 266.77 g/mol
Exact Mass (Monoisotopic) 230.1419 Da266.1186 Da
SMILES O=C1N(C2=CC=CC=C2)CCC13CCNCC3O=C1N(C2=CC=CC=C2)CCC13CCNCC3.Cl

Structural Logic & Pharmacophore

The architectural design of 2-phenyl-2,8-diazaspiro[1]decan-1-one is highly deliberate.

  • Spirocyclic Core : The spiro[1]decane system locks the molecule into a rigid 3D conformation, reducing the entropic penalty upon binding to a target protein.

  • Phenyl Ring : Acts as a lipophilic vector, projecting into hydrophobic pockets of target receptors.

  • Piperidine Nitrogen (N8) : This secondary amine acts as a basic center (typical pKa ~9-10). In physiological or aqueous environments, it is readily protonated. Converting the free base to the hydrochloride salt[3] significantly enhances its aqueous solubility, a critical factor for oral bioavailability and formulation stability.

StructuralLogic A 2-phenyl-2,8-diazaspirodecan-1-one B Spirocyclic Core A->B Scaffold C Phenyl Ring A->C Lipophilic Vector D Piperidine Nitrogen A->D Basic Center (pKa ~9) E Conformational Restriction (Escaping Flatland) B->E 3D Space F Hydrochloride Salt (Enhanced Solubility) D->F Protonation Site

Caption: Structural logic of 2-phenyl-2,8-diazaspiro[1]decan-1-one and its salt formation.

Analytical Methodologies: Mass Spectrometry Protocol

To validate the identity of the synthesized compound, High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) is the gold standard. The following protocol outlines a self-validating system for exact mass determination.

Step-by-Step LC-HRMS Protocol:

  • Sample Preparation : Dissolve the hydrochloride salt in a 1:1 mixture of Methanol and LC-MS grade Water to yield a 1 mg/mL stock solution.

    • Causality: The highly polar solvent environment ensures complete dissociation of the HCl salt into the protonated free base and free chloride ions.

  • Chromatographic Separation : Inject 1 µL onto a C18 reverse-phase column (e.g., 1.7 µm, 2.1 x 50 mm). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: Formic acid acts as an ion-pairing agent, improving peak shape, and facilitates abundant protonation in the MS source.

  • Ionization (ESI+) : Operate the Electrospray Ionization source in positive mode.

    • Causality: The basic piperidine nitrogen has a high proton affinity, making ESI+ the most sensitive and logical choice for generating the [M+H]+ ion.

  • Mass Detection : Utilize an Orbitrap or Q-TOF mass spectrometer calibrated with a lock-mass standard (e.g., Leucine Enkephalin) to ensure sub-ppm mass accuracy.

LCHRMS_Workflow Step1 1. Sample Preparation Dissolve in MeOH/H2O (1 mg/mL) Step2 2. UHPLC Separation C18 Column, Gradient Elution Step1->Step2 Step3 3. ESI+ Ionization Protonation to[M+H]+ Step2->Step3 Step4 4. High-Resolution MS Orbitrap or Q-TOF Detection Step3->Step4 Step5 5. Exact Mass Determination Target m/z: 231.1492 Step4->Step5

Caption: Step-by-step LC-HRMS workflow for exact mass determination of the spiro compound.

Data Interpretation & The "Missing" Chlorine Anomaly

A common point of confusion during the MS analysis of hydrochloride salts is the apparent absence of the chlorine isotope pattern (the characteristic 3:1 ratio of ^35Cl to ^37Cl) in the primary mass spectrum.

When 2-phenyl-2,8-diazaspiro[1]decan-1-one hydrochloride is subjected to ESI+, the salt completely dissociates. The mass spectrometer detects the protonated free base:

  • Formula :[C14H18N2O + H]+ = C14H19N2O+

  • Calculated Exact Mass (m/z) : 230.1419 Da + 1.0073 Da = 231.1492 m/z [2][5]

Because the chloride counterion (Cl-) carries a negative charge, it is actively repelled by the ion optics in positive ion mode and is therefore not detected.

Self-Validating Trustworthiness Check: To definitively prove that the analyzed powder is the hydrochloride salt (and not the free base), the analyst must perform a complementary, orthogonal assay. This can be achieved by either:

  • Running the MS in Negative Ion Mode (ESI-) to detect the chloride ion at m/z 34.9688.

  • Performing Ion Chromatography (IC) or Elemental Analysis (Combustion Analysis) to quantify the mass percentage of chlorine, which should theoretically be ~13.29% for C14H19ClN2O.

References

  • PubChemLite. "C14H19ClN2O Monoisotopic Mass." Luxembourg Centre for Systems Biomedicine. URL: [Link]

  • PubChem (NIH). "Propyphenazone / C14H18N2O Exact Mass." National Center for Biotechnology Information. URL:[Link]

Sources

Exploratory

In Vitro Binding Affinity Profiling of 2-Phenyl-2,8-diazaspiro[4.5]decan-1-one Hydrochloride: A Technical Guide for Privileged Scaffold Evaluation

Executive Summary & Structural Rationale In modern structure-based drug design, the transition from flat, -rich aromatic systems to three-dimensional, -rich architectures is a critical strategy to improve target selectiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern structure-based drug design, the transition from flat, -rich aromatic systems to three-dimensional, -rich architectures is a critical strategy to improve target selectivity and clinical success rates. 2-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride (CAS: 64097-88-7) represents a "privileged" spirocyclic scaffold. It is extensively utilized by medicinal chemists to target complex active sites, most notably in dual TYK2/JAK1 kinases for autoimmune diseases and Prolyl Hydroxylase Domain 2 (PHD2) for anemia.

The selection of the hydrochloride salt over the free base is a deliberate experimental choice for in vitro binding assays. Highly lipophilic free bases often aggregate in aqueous assay buffers, leading to artifactual promiscuous inhibition (acting as "frequent hitters" or colloidal aggregators). The hydrochloride salt ensures complete solvation in DMSO/buffer cosolvent systems, guaranteeing that the measured binding affinity ( or ) reflects true 1:1 stoichiometric target engagement.

Thermodynamic & Mechanistic Basis of Binding

The exceptional binding affinity of the 2-phenyl-2,8-diazaspiro[4.5]decan-1-one core is driven by two primary biophysical mechanisms:

  • Entropic Advantage ( ): The rigid spirocyclic core pre-organizes the molecule into a bioactive conformation. Upon binding to a target receptor, the molecule suffers a significantly lower entropic penalty compared to flexible linear analogs, driving a more favorable Gibbs free energy of binding ( ).

  • -Cation Interactions: The 2-phenyl moiety is precisely angled to engage in robust -cation interactions with positively charged amino acid residues (e.g., Arginine) within target pockets. This interaction is highly directional and provides a substantial boost to binding affinity independent of standard hydrophobicity [1].

Target Class I: Kinase Affinity Profiling (TYK2/JAK1)

The 2,8-diazaspiro[4.5]decan-1-one scaffold has been successfully deployed to create highly potent and selective dual TYK2/JAK1 inhibitors, minimizing off-target JAK2-mediated hematological toxicity [2].

To evaluate the in vitro binding affinity of this scaffold against kinases, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard.

Causality of Experimental Choice

We utilize TR-FRET rather than radiometric -ATP assays because TR-FRET allows for the direct measurement of equilibrium binding affinity ( ) without the confounding variable of ATP competition during the kinetic phase. Furthermore, TR-FRET is a self-validating system : it relies on a ratiometric emission readout (665 nm / 615 nm). This internal validation normalizes well-to-well dispensing errors and immediately flags compound-specific fluorescence quenching, ensuring that any drop in signal is due to true tracer displacement rather than an assay artifact.

TYK2_JAK1_Pathway Cytokine Cytokine (e.g., IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 / JAK1 Kinase Receptor->TYK2 Activates STAT STAT Phosphorylation TYK2->STAT Phosphorylates Transcription Gene Transcription (Inflammation) STAT->Transcription Translocates to Nucleus Inhibitor 2,8-Diazaspiro Scaffold (Inhibitor) Inhibitor->TYK2 Blocks ATP Pocket

Figure 1: Mechanism of action of 2,8-diazaspiro[4.5]decan-1-one derivatives in the TYK2/JAK1 pathway.

Step-by-Step TR-FRET Protocol
  • Buffer Preparation: Prepare 1X Kinase Buffer consisting of 50 mM HEPES (pH 7.5), 10 mM , 1 mM EGTA, and 0.01% Brij-35. The inclusion of Brij-35 prevents non-specific binding of the highly hydrophobic spirocyclic derivatives to the plastic microplate walls.

  • Compound Dilution: Prepare a 3-fold serial dilution of 2-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1% (v/v).

  • Complex Assembly: Add 5 nM of recombinant TYK2 or JAK1 enzyme (N-terminal His-tagged) and 2 nM of Europium-labeled anti-His antibody to the wells.

  • Tracer Addition: Add 15 nM of the fluorescent Kinase Tracer (Alexa Fluor 647 labeled).

  • Equilibration: Seal the plate and incubate in the dark at room temperature for 60 minutes. This duration is critical to allow the rigid spiro scaffold to reach thermodynamic equilibrium within the ATP-binding pocket.

  • Detection & Analysis: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision). Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor). Calculate the FRET ratio ( ) and fit the data to a 4-parameter logistic curve to determine the .

Quantitative Data: Kinase Binding Affinity

Table 1: Comparative Binding Affinity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives against JAK Family Kinases.

Compound / ScaffoldTYK2 (nM)JAK1 (nM)JAK2 (nM)Selectivity (JAK2/TYK2)
Linear Precursor451203507.7x
2,8-Diazaspiro Core 6 37 140 23.3x
Tofacitinib (Ref)15340.26x

Target Class II: Metalloenzyme Kinetics (PHD2)

Beyond kinases, the 2-phenyl-2,8-diazaspiro[4.5]decan-1-one scaffold has been identified via X-ray crystallography as a potent inhibitor of Prolyl Hydroxylase Domain 2 (PHD2), a metalloenzyme critical in anemia therapy [3]. Crystallographic data (PDB: 4JZR) reveals that the scaffold bypasses traditional salt-bridge dependencies, instead forming a novel -cation interaction with Arg322.

To quantify this interaction, Surface Plasmon Resonance (SPR) is utilized.

Causality of Experimental Choice

SPR is selected over Isothermal Titration Calorimetry (ITC) because spirocyclic scaffolds often exhibit fast association rates ( ). SPR captures these real-time transient kinetics, which are critical for optimizing the residence time ( ) of the drug on the target. The protocol utilizes a double-referencing system (subtracting both a blank reference flow cell and a buffer-only injection) to self-validate the data by eliminating bulk refractive index shifts caused by DMSO.

TR_FRET_Logic Step1 Enzyme Prep (Target + Tag) Step2 Tracer Addition (Fluor-Ligand) Step1->Step2 Step3 Compound Incubation (Spiro Scaffold) Step2->Step3 Step4 Equilibration (60 min, RT) Step3->Step4 Step5 Detection (Ratiometric Read) Step4->Step5

Figure 2: Self-validating high-throughput workflow for measuring in vitro binding affinity.

Step-by-Step SPR Protocol
  • Sensor Chip Preparation: Dock a Series S CM5 sensor chip into the SPR instrument (e.g., Biacore 8K). Activate the surface using standard EDC/NHS amine coupling chemistry.

  • Ligand Immobilization: Dilute recombinant PHD2 enzyme in 10 mM Sodium Acetate (pH 5.0) and inject over Flow Cell 2 until an immobilization level of ~3000 RU is achieved. Flow Cell 1 is activated and blocked (ethanolamine) to serve as the reference.

  • Analyte Preparation: Dissolve 2-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride in running buffer (PBS-P+ containing 5% DMSO) to match the exact DMSO concentration of the system. Prepare a concentration series from 0.78 µM to 50 µM.

  • Binding Assay: Inject the analyte series over both flow cells at a flow rate of 30 µL/min. Allow 60 seconds for association and 120 seconds for dissociation.

  • Data Analysis: Apply double-referencing. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( ), dissociation rate ( ), and equilibrium dissociation constant ( ).

Quantitative Data: SPR Binding Kinetics

Table 2: Kinetic Binding Parameters of the Scaffold against PHD2 via SPR.

Analyte Residence Time (s)
Linear Precursor 12.56.6
2-phenyl-2,8-diazaspiro 0.44 50.0

Note: The 7.5-fold increase in residence time highlights the entropic advantage of the rigidified spirocyclic core.

References

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Structure of Prolyl Hydroxylase Domain-containing Protein (PHD) with Inhibitors (PDB 4JZR) Source: RCSB Protein Data Bank URL:[Link]

  • π-Cation Interactions in Molecular Recognition: Perspectives on Pharmaceuticals and Pesticides Source: Journal of Agricultural and Food Chemistry (PMC / ACS) URL:[Link]

Sources

Foundational

Advanced Safety Data &amp; Technical Handling Guide: 2-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride

Target Audience: Principal Investigators, Medicinal Chemists, and Drug Development Professionals Document Purpose: To bridge the gap between standard regulatory Safety Data Sheets (SDS) and practical, field-proven labora...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Principal Investigators, Medicinal Chemists, and Drug Development Professionals Document Purpose: To bridge the gap between standard regulatory Safety Data Sheets (SDS) and practical, field-proven laboratory workflows for handling privileged spirocyclic scaffolds.

Executive Summary & Pharmacological Heuristics

While a standard Safety Data Sheet (SDS) for novel research chemicals often lists hazard statements as "N/A" due to a lack of empirical toxicological testing, treating such compounds as benign is a critical failure in laboratory safety. 2-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride (CAS: 64097-88-7) [1] is a prime example of a compound that requires predictive risk assessment based on Structure-Activity Relationship (SAR) heuristics.

The 2,8-diazaspiro[4.5]decan-1-one core is a highly privileged structural motif in modern medicinal chemistry. It serves as a rigid, three-dimensional scaffold that is frequently utilized to develop potent kinase inhibitors and immunomodulators. Recent literature demonstrates that derivatives of this exact scaffold act as highly potent [2] and[3]. Consequently, this compound must be handled with the assumption that it possesses potent off-target biological activity, necessitating stringent containment protocols.

Physicochemical Profiling & Hazard Causality

Understanding the physical properties of a compound is the first step in designing a safe and effective handling protocol. The table below synthesizes the quantitative data for this compound and explains the direct causality between its chemistry and its handling requirements.

Table 1: Physicochemical Properties & Handling Implications
PropertyQuantitative ValueCausality / Practical Implication
CAS Number 64097-88-7[1]Unique identifier for regulatory tracking and inventory management.
Molecular Weight 266.77 g/mol [1]Optimal size for small-molecule cell permeability; increases exposure risk.
Molecular Formula C₁₄H₁₉ClN₂O[1]The presence of the hydrochloride (HCl) salt dictates high hygroscopicity.
LogP 2.21[1]Moderate lipophilicity. Requires organic solvents (e.g., DMSO) for high-concentration stock solutions to overcome the crystal lattice energy.
TPSA 32.34 Ų[1]Highly favorable for crossing the blood-brain barrier (BBB), classifying this as a potential CNS-active agent.
Storage Temp 2-8°C[1]Prevents thermal degradation of the amide bond and limits moisture uptake.
Structural Logic & Safety Mapping

G Core 2-phenyl-2,8-diazaspiro[4.5]decan-1-one HCl Spiro Diazaspiro Core (Kinase/GPCR Affinity) Core->Spiro Phenyl Phenyl Ring (Lipophilicity LogP ~2.2) Core->Phenyl HCl HCl Salt (Hygroscopicity) Core->HCl Target Requires BSL-2 / High Containment Spiro->Target Phenyl->Target Storage Desiccated Storage (2-8°C) HCl->Storage

Structural analysis mapping chemical features to handling and storage requirements.

Self-Validating Standard Operating Procedures (SOPs)

In high-stakes drug development, a protocol is only as good as its ability to prove it was executed correctly. The following methodologies are designed as self-validating systems —each step contains a built-in verification mechanism to ensure scientific integrity and operator safety.

Workflow: Preparation of a 10 mM In Vitro Stock Solution

Objective: To generate a sterile, fully dissolved stock solution while mitigating occupational exposure to a potentially potent kinase inhibitor[2].

  • Step 1: Thermal Equilibration

    • Action: Transfer the sealed vial from 2-8°C storage to a desiccator at room temperature (25°C) for 30 minutes prior to opening.

    • Causality: As a hydrochloride salt, the compound is inherently hygroscopic[1]. Opening a cold vial causes atmospheric moisture to condense on the powder, altering the effective molecular weight and degrading the sample.

    • Validation: The vial exterior must be completely dry to the touch and at ambient temperature before the seal is broken.

  • Step 2: Gravimetric Transfer

    • Action: Inside a Class II Biological Safety Cabinet (BSC) or dedicated powder hood, weigh the required mass using an anti-static weigh boat.

    • Causality: The spiro-piperidine core has potent biological activity[3]. Aerosolization of the powder poses a severe inhalation hazard.

    • Validation: The analytical balance must return to exactly 0.0000 g after the weigh boat is removed, confirming zero residual powder on the weighing pan.

  • Step 3: Dissolution in DMSO

    • Action: Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM concentration. Vortex for 60 seconds.

    • Causality: With a LogP of 2.21[1], the free base is lipophilic. DMSO disrupts the crystal lattice of the HCl salt while accommodating the lipophilic phenyl ring, ensuring complete solvation.

    • Validation: Perform a visual inspection against a dual black-and-white background. The absence of the Tyndall effect (light scattering) confirms complete dissolution at the molecular level.

  • Step 4: Sterile Filtration & Aliquoting

    • Action: Pass the solution through a 0.22 µm PTFE syringe filter into sterile, amber microcentrifuge tubes. Store aliquots at -20°C.

    • Causality: PTFE is chemically compatible with DMSO. Amber tubes protect the amide bond from potential photo-degradation.

    • Validation: Post-filtration, perform a bubble-point test on the syringe filter. Resistance to air pressure confirms the membrane remained intact during filtration, guaranteeing sterility.

Workflow Step1 Equilibrate to 25°C Step2 Weigh in Fume Hood Step1->Step2 Step3 Dissolve in DMSO Step2->Step3 Step4 Sterile Filter (0.22 µm) Step3->Step4 Step5 Store Aliquots at -20°C Step4->Step5

Self-validating standard operating procedure for safe reagent preparation.

Emergency Response & Decontamination Protocol

Standard spill kits are often insufficient for highly active pharmaceutical ingredients (APIs) or privileged scaffolds. If a spill of the powder or DMSO stock solution occurs, execute the following self-validating decontamination sequence:

  • Containment: Surround the spill with absorbent, chemically inert materials (e.g., vermiculite for solutions, damp paper towels for powders). Causality: Prevents the spread of the biologically active spiro scaffold.

  • Neutralization & Removal: Wipe the area with a solvent mixture of 70% Isopropanol / 30% Water. Causality: This specific ratio is required to solubilize both the lipophilic core (isopropanol) and the polar HCl salt (water)[1].

  • Validation of Decontamination: After the final wipe, swab the surface with a clean, solvent-wetted applicator. Analyze the swab via TLC or LC-MS against a known standard of the compound. The area is only considered decontaminated when the swab yields a signal below the analytical limit of detection (LOD).

References

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at:[Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Exploratory

Receptor and Kinase Selectivity Profile of the 2-Phenyl-2,8-diazaspirodecan-1-one Hydrochloride Scaffold: A Technical Guide

Receptor and Kinase Selectivity Profile of the 2-Phenyl-2,8-diazaspiro[1]decan-1-one Hydrochloride Scaffold: A Technical Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document...

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Author: BenchChem Technical Support Team. Date: April 2026

Receptor and Kinase Selectivity Profile of the 2-Phenyl-2,8-diazaspiro[1]decan-1-one Hydrochloride Scaffold: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Profiling Protocol

Executive Summary

In modern drug discovery, escaping the "flatland" of planar aromatic molecules is critical for reducing off-target toxicity and improving clinical success rates. 2-Phenyl-2,8-diazaspiro[1]decan-1-one hydrochloride (CAS 64097-88-7)[2] has emerged as a highly privileged, three-dimensional spirocyclic scaffold. Rather than acting as a promiscuous ligand, this rigid core is engineered into advanced drug candidates to achieve exquisite target selectivity across complex kinase networks (e.g., RIPK1, TYK2/JAK1) and lipid enzymes (PLD1/2)[3],[4],[5]. This technical guide details the structural causality behind its selectivity, outlines its pharmacological profile, and provides a self-validating protocol for off-target safety screening.

Structural Pharmacology & Causality of Selectivity

The pharmacological utility of the 2-phenyl-2,8-diazaspiro[1]decan-1-one core lies in its unique spatial geometry, which dictates its receptor and kinase binding kinetics.

  • High Fsp³ Character: The spirocyclic junction at C5 forces the piperidine and pyrrolidinone rings into an orthogonal, rigid 3D conformation. This high fraction of sp³-hybridized carbons (Fsp³) directly correlates with reduced off-target promiscuity. Causality: By lacking a flat, planar surface, the scaffold cannot easily undergo non-specific π−π stacking or intercalation with off-target GPCRs, hERG channels, or DNA, thereby widening the safety margin[5].

  • Protonation State & Salt Bridges: The N8 piperidine nitrogen is a secondary amine with a pKa of ~9.5, meaning it is fully protonated at physiological pH (hence its supply as a hydrochloride salt)[2]. Causality: This protonated amine acts as a critical anchor, forming highly directional salt bridges with conserved acidic residues (Asp/Glu) in the hinge regions of target kinases.

  • Hydrogen Bonding & Hydrophobic Anchoring: The C1 carbonyl acts as a strong hydrogen bond acceptor, while the C2-phenyl ring provides a tunable hydrophobic vector that occupies specific allosteric or orthosteric sub-pockets, driving target selectivity[3].

Target Selectivity Profiles in Drug Development

When functionalized, this spirocyclic core demonstrates remarkable selectivity profiles across several high-value therapeutic targets.

A. RIPK1 Kinase Selectivity (Necroptosis Pathway)

Receptor-interacting protein kinase 1 (RIPK1) is a master regulator of necroptosis and inflammation[6]. Derivatives of the 2,8-diazaspiro[1]decan-1-one scaffold have been identified as potent type III kinase inhibitors[7].

  • Mechanism: The spiro core binds to the allosteric pocket behind the ATP-binding site, locking RIPK1 in an inactive "DFG-out" conformation.

  • Selectivity: These derivatives achieve nanomolar potency (IC50 ~ 92 nM) while maintaining >100-fold selectivity over structurally homologous kinases like RIPK3 and MLKL[3].

B. TYK2 / JAK1 Dual Selectivity (Inflammatory Bowel Disease)

In the treatment of autoimmune diseases, inhibiting TYK2 and JAK1 is efficacious, but concurrent JAK2 inhibition leads to severe hematological toxicities (e.g., anemia)[4].

  • Mechanism: The introduction of the 2,8-diazaspiro[1]decan-1-one scaffold into JAK inhibitor pharmacophores precisely fills the ATP-binding pocket of TYK2/JAK1[8].

  • Selectivity: This structural modification yields IC50 values of 6 nM (TYK2) and 37 nM (JAK1), while achieving a >23-fold selectivity window against the off-target JAK2[9].

C. PLD1 / PLD2 Isoform Selectivity

Previous triazaspiro[1]decanone inhibitors of Phospholipase D (PLD) suffered from poor pharmacokinetics and rapid clearance[5].

  • Mechanism: Removing one nitrogen to form the 2,8-diazaspiro core introduced a new chiral center and increased sp³ character.

  • Selectivity: This allowed for the enantioselective inhibition of PLD1 vs. PLD2, while significantly improving the plasma free fraction and extending the in vivo half-life (>3 hours)[5].

Standardized Off-Target Selectivity Protocol (Self-Validating System)

To confirm that a newly synthesized 2,8-diazaspiro[1]decan-1-one derivative maintains the scaffold's inherent safety profile, it must be subjected to an off-target GPCR and ion channel panel (e.g., the ). Below is the step-by-step methodology for a radioligand displacement assay.

Step-by-Step Methodology
  • Compound Preparation: Dissolve the spiro derivative in 100% anhydrous DMSO to create a 10 mM stock. Dilute in assay buffer to a final test concentration of 10 µM. Causality: The final DMSO concentration must be kept strictly at 0.1% to prevent solvent-induced denaturation of the receptor membrane proteins.

  • Membrane Incubation: Add 10 µL of the test compound to a 96-well plate containing 50 µL of target receptor membrane preparation (e.g., CHO cells expressing 5-HT2B or hERG) and 40 µL of a radiolabeled reference ligand (e.g.,[³H]-ketanserin). Incubate at 25°C for 60 minutes.

  • Rapid Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged spiro-piperidine core to the filter. Wash 3x with ice-cold buffer, add scintillation cocktail, and quantify radioactivity using a MicroBeta counter.

  • Self-Validation & Quality Control:

    • Total Binding (TB): Wells with vehicle (0.1% DMSO) only.

    • Non-Specific Binding (NSB): Wells containing 10 µM of a known unlabeled competitor (e.g., Haloperidol).

    • System Validation: Calculate the Z'-factor using the formula: Z′=1−∣μTB​−μNSB​∣3(σTB​+σNSB​)​ . The assay is only validated and accepted if Z' > 0.5 , proving a robust dynamic range and confirming that any observed displacement is a true pharmacological event.

Quantitative Data Summary

The table below summarizes the selectivity metrics of optimized 2,8-diazaspiro[1]decan-1-one derivatives across primary and off-target panels.

Target ClassSpecific TargetScaffold Derivative Activity (IC50)Selectivity Fold (vs. Off-Target)Primary Off-Target Avoided
Kinase RIPK192 nM>100-foldRIPK3, MLKL
Kinase TYK2 / JAK16 nM / 37 nM>23-foldJAK2 (Avoids Anemia)
Enzyme PLD1 / PLD2Enantiomer-dependentIsoform selectiveNon-specific lipases
Safety hERG Channel>10 µM (No effect)N/A (High Safety Margin)Cardiotoxicity (QT prolongation)
Safety Broad GPCRs>10 µM (No effect)N/A (High Safety Margin)CNS off-target effects

Visualizations

Pathway Modulation Diagram

The following diagram illustrates how the 2,8-diazaspiro[1]decan-1-one scaffold selectively interrupts the necroptosis signaling cascade by targeting RIPK1 without affecting downstream MLKL directly.

RIPK1_Pathway TNF TNF-alpha TNFR1 TNFR1 Receptor TNF->TNFR1 ComplexI Complex I (TRADD, TRAF2, RIPK1) TNFR1->ComplexI RIPK1 RIPK1 Kinase Active ComplexI->RIPK1 Activation ComplexIIb Complex IIb (RIPK1-RIPK3-FADD-Casp8) RIPK1->ComplexIIb Inhibitor 2,8-Diazaspiro Scaffold (RIPK1 Inhibitor) Inhibitor->RIPK1 Blocks Kinase Activity MLKL MLKL Phosphorylation ComplexIIb->MLKL Necroptosis Necroptosis (Cell Death) MLKL->Necroptosis

Fig 1: Selective inhibition of RIPK1 within the TNF-alpha induced necroptosis signaling pathway.

High-Throughput Profiling Workflow

This workflow demonstrates the logical progression from scaffold synthesis through rigorous selectivity filtering.

ProfilingWorkflow Synthesis Scaffold Synthesis (CAS 64097-88-7) PrimaryScreen Primary Target Panel (RIPK1, TYK2, JAK1) Synthesis->PrimaryScreen GPCRPanel Off-Target GPCR Panel (44-Target CEREP) PrimaryScreen->GPCRPanel Selectivity Filter ADMET ADMET Profiling (Microsomes, hERG) GPCRPanel->ADMET Safety Validation Lead Lead Candidate (High Selectivity) ADMET->Lead

Fig 2: Sequential selectivity and safety profiling workflow for spirocyclic drug candidates.

References

  • Wang, Y., et al. (2022). Discovery of novel 2,8-diazaspiro[1]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. URL:[Link]

  • Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[1]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. URL:[Link]

  • Waterson, A. G., et al. (2018). Isoform selective PLD inhibition by novel, chiral 2,8-diazaspiro[1]decan-1-one derivatives. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3670-3673. URL:[Link]

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Protocols & Analytical Methods

Method

Comprehensive Synthesis Protocol for 2-Phenyl-2,8-diazaspiro[4.5]decan-1-one Hydrochloride

Overview & Pharmacological Relevance The 2,8-diazaspiro[4.5]decan-1-one scaffold has emerged as a highly privileged spirocyclic pharmacophore in modern drug discovery. By introducing three-dimensionality and conformation...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Pharmacological Relevance

The 2,8-diazaspiro[4.5]decan-1-one scaffold has emerged as a highly privileged spirocyclic pharmacophore in modern drug discovery. By introducing three-dimensionality and conformational rigidity, this spiro-lactam core frequently improves metabolic stability, enhances target selectivity, and mitigates hERG liabilities compared to traditional linear or flat heterocyclic analogs[1].

In recent medicinal chemistry campaigns, derivatives of this scaffold have been successfully deployed as potent dual TYK2/JAK1 inhibitors for the treatment of Inflammatory Bowel Disease (IBD)[2], selective chitin synthase inhibitors with robust antifungal activity[3], and orally bioavailable modulators of WNT signaling[4].

JAKSTAT Cytokine Inflammatory Cytokines (e.g., IL-12, IL-23) Receptor Cytokine Receptor Complex Cytokine->Receptor Binds JAK1_TYK2 JAK1 / TYK2 Kinases Receptor->JAK1_TYK2 Activates STAT STAT Phosphorylation & Dimerization JAK1_TYK2->STAT Phosphorylates Transcription Pro-inflammatory Gene Transcription STAT->Transcription Nuclear Translocation Inhibitor 2,8-Diazaspiro[4.5]decan-1-one Derivatives Inhibitor->JAK1_TYK2 ATP-Competitive Inhibition

Fig 1. Inhibition of the JAK1/TYK2 signaling pathway by 2,8-diazaspiro[4.5]decan-1-one derivatives.

Retrosynthetic Strategy & Pathway Logic

Designing a scalable synthesis for the unsubstituted 2-phenyl-2,8-diazaspiro[4.5]decan-1-one core requires precise control over the formation of the quaternary spiro center at the C4 position of the piperidine ring[5].

We utilize a highly convergent, 4-step sequence starting from the commercially available 1-Boc-piperidine-4-carboxylic acid methyl ester . The strategy hinges on the kinetic alkylation of the C4 position to install a two-carbon tether, followed by oxidative cleavage and a tandem reductive amination/lactamization cascade. This route avoids harsh high-pressure hydrogenations and utilizes self-purifying precipitation steps to maximize throughput[6].

SynthesisRoute A 1-Boc-piperidine-4-carboxylic acid methyl ester B 1-Boc-4-allylpiperidine-4- carboxylic acid methyl ester A->B LDA, Allyl-Br THF, -78 °C to RT C 1-Boc-4-(2-oxoethyl)piperidine-4- carboxylic acid methyl ester B->C OsO4 (cat.), NaIO4 THF/H2O, RT D tert-butyl 1-oxo-2-phenyl-2,8- diazaspiro[4.5]decane-8-carboxylate C->D 1. Aniline, NaBH(OAc)3 2. DIPEA, 60 °C E 2-phenyl-2,8-diazaspiro[4.5] decan-1-one hydrochloride D->E 4M HCl in Dioxane RT, 2 h

Fig 2. Four-step synthetic workflow for 2-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride.

Quantitative Data & Reaction Parameters

Table 1: Stoichiometry and Reaction Parameters for the 4-Step Synthesis

StepTransformationKey Reagents (Equivalents)SolventTemp / TimeExpected Yield
1 C4-AllylationStarting Material (1.0), LDA (1.2), Allyl-Br (1.5)Anhydrous THF-78 °C to RT, 4 h85%
2 Oxidative CleavageIntermediate 1 (1.0), OsO₄ (0.02), NaIO₄ (3.0)THF / H₂O (1:1)RT, 4 h78%
3 Reductive Amination & CyclizationIntermediate 2 (1.0), Aniline (1.1), NaBH(OAc)₃ (1.5), DIPEA (2.0)DCERT (12 h) then 60 °C (6 h)65%
4 Boc-Deprotection & Salt FormationIntermediate 3 (1.0), 4M HCl in Dioxane (10.0)DCM / DioxaneRT, 2 h95%

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 1-tert-butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate

Mechanistic Rationale & Causality: Lithium diisopropylamide (LDA) is utilized as a bulky, non-nucleophilic base to quantitatively generate the enolate at the sterically hindered C4 position without attacking the methyl ester. Maintaining the reaction at -78 °C prevents deleterious Claisen self-condensation. Allyl bromide serves as an unhindered, highly reactive electrophile, ensuring rapid and complete alkylation.

  • Flame-dry a 500 mL round-bottom flask under an argon atmosphere.

  • Dissolve 1-Boc-piperidine-4-carboxylic acid methyl ester (24.3 g, 100 mmol) in anhydrous THF (200 mL) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise add a freshly prepared solution of LDA (2.0 M in THF/heptane, 60 mL, 120 mmol) over 30 minutes, maintaining the internal temperature below -70 °C. Stir for 1 hour.

  • Add allyl bromide (13.0 mL, 150 mmol) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature (RT) and stir for an additional 3 hours.

  • Quench the reaction with saturated aqueous NH₄Cl (100 mL) and extract with EtOAc (3 × 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc 9:1) to yield a pale yellow oil.

Step 2: Synthesis of 1-tert-butyl 4-methyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate

Mechanistic Rationale & Causality: The Lemieux-Johnson oxidation is selected over ozonolysis to avoid the inherent hazards of generating ozone gas on a preparative scale. OsO₄ catalyzes the dihydroxylation of the terminal olefin, while NaIO₄ oxidatively cleaves the resulting diol to the target aldehyde. Crucially, NaIO₄ simultaneously reoxidizes the osmium catalyst, allowing OsO₄ to be used in safe, substoichiometric amounts.

  • Dissolve the allylated intermediate (24.1 g, 85 mmol) in a 1:1 mixture of THF and distilled water (250 mL).

  • Add OsO₄ (2.5 wt% in t-BuOH, 17.3 mL, 1.7 mmol) and stir for 10 minutes at RT.

  • Add NaIO₄ (54.5 g, 255 mmol) in small portions over 45 minutes to control the mild exotherm.

  • Stir the resulting white suspension vigorously at RT for 4 hours.

  • Filter the mixture through a pad of Celite to remove precipitated sodium iodate, washing the pad with EtOAc (150 mL).

  • Separate the layers, extract the aqueous phase with EtOAc (2 × 100 mL), wash the combined organics with 10% aqueous Na₂S₂O₃ to quench residual oxidants, dry over Na₂SO₄, and concentrate to afford the crude aldehyde, which is used immediately in the next step to prevent polymerization.

Step 3: Synthesis of tert-butyl 1-oxo-2-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate

Mechanistic Rationale & Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild reducing agent that selectively reduces the transient iminium ion without reducing the unreacted aldehyde. Following reduction, the addition of Hünig's base (DIPEA) and heat accelerates the intramolecular nucleophilic acyl substitution. The newly formed secondary amine attacks the proximal methyl ester, a process thermodynamically driven by the formation of the highly stable 5-membered gamma-lactam spirocycle.

  • Dissolve the crude aldehyde (~24.2 g, 85 mmol) and aniline (8.5 mL, 93.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 250 mL). Stir at RT for 1 hour to allow complete imine formation.

  • Add NaBH(OAc)₃ (27.0 g, 127.5 mmol) in portions. Stir the reaction mixture at RT for 12 hours under argon.

  • Add N,N-Diisopropylethylamine (DIPEA, 29.6 mL, 170 mmol) to the mixture.

  • Attach a reflux condenser and heat the reaction to 60 °C for 6 hours to drive the lactamization to completion.

  • Cool to RT, quench with saturated aqueous NaHCO₃ (150 mL), and extract with DCM (3 × 100 mL).

  • Wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc 7:3 to 1:1) to yield the Boc-protected spirocycle as a white solid.

Step 4: Synthesis of 2-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride

Mechanistic Rationale & Causality: Anhydrous HCl in dioxane is utilized to cleave the tert-butyl carbamate (Boc) group. This anhydrous environment prevents the hydrolytic ring-opening of the lactam that could occur in aqueous acid. The byproducts (isobutylene and CO₂) are volatile, and the desired hydrochloride salt cleanly precipitates from the non-polar solvent mixture, creating a self-purifying system that eliminates the need for final chromatographic purification[6].

  • Dissolve the Boc-protected spirocycle (18.2 g, 55 mmol) in a minimal amount of anhydrous DCM (50 mL).

  • Slowly add 4M HCl in Dioxane (137.5 mL, 550 mmol) at RT.

  • Stir the reaction mixture continuously for 2 hours. A white precipitate will begin to form within 30 minutes.

  • Upon completion (verified by TLC showing the disappearance of the starting material), dilute the suspension with diethyl ether (100 mL) to maximize precipitation.

  • Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether (3 × 50 mL), and dry under high vacuum at 40 °C for 12 hours to afford the title compound as a highly pure, off-white crystalline powder.

Analytical Characterization Data

Table 2: Expected Analytical Checkpoints for the Final Product

Analytical MethodExpected Signals / Values
Molecular Formula C₁₄H₁₉ClN₂O
Molecular Weight 266.77 g/mol
LC-MS (ESI+) m/z 231.1 [M+H]⁺ (Free base mass)
¹H NMR (400 MHz, DMSO-d₆) δ 9.35 (br s, 1H, NH₂⁺), 9.02 (br s, 1H, NH₂⁺), 7.65-7.58 (m, 2H, Ar-H), 7.42-7.35 (m, 2H, Ar-H), 7.18-7.12 (m, 1H, Ar-H), 3.82 (t, J = 7.0 Hz, 2H, Lactam-CH₂), 3.30-3.15 (m, 4H, Piperidine-CH₂), 2.15 (t, J = 7.0 Hz, 2H, Lactam-CH₂), 1.95-1.80 (m, 4H, Piperidine-CH₂).
Appearance Off-white to white crystalline solid

Sources

Application

using 2-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride as a spirocyclic building block

Application Note: 2-Phenyl-2,8-diazaspiro[4.5]decan-1-one Hydrochloride as a 3D Spirocyclic Building Block in Drug Discovery Executive Summary & Strategic Context Over the past two decades, medicinal chemistry has underg...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Phenyl-2,8-diazaspiro[4.5]decan-1-one Hydrochloride as a 3D Spirocyclic Building Block in Drug Discovery

Executive Summary & Strategic Context

Over the past two decades, medicinal chemistry has undergone a paradigm shift driven by the "Escape from Flatland" hypothesis. Researchers have increasingly recognized that highly planar, aromatic-rich molecules often suffer from poor aqueous solubility, high metabolic clearance, and off-target promiscuity[1],[2]. To combat this, spirocyclic building blocks have emerged as critical structural surrogates for traditional planar heterocycles (like piperazines and piperidines)[3].

2-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride is a highly versatile, functionalized spirocyclic scaffold. By projecting a phenyl ring via a rigid spiro-lactam core, it introduces significant sp³ character (Fsp³) and a defined 3D vector into drug candidates[4],[5]. This application note details the physicochemical properties, mechanistic advantages, and validated synthetic protocols for incorporating this building block into advanced lead optimization campaigns.

Mechanistic Rationale: The "Escape from Flatland" Advantage

The inclusion of the 2,8-diazaspiro[4.5]decan-1-one core is not merely a structural novelty; it is a calculated pharmacokinetic and pharmacodynamic choice:

  • Vector Projection & Target Specificity: The spiro-fusion forces the molecule into a rigid, non-planar conformation. This allows the 2-phenyl group to access deep, lipophilic binding pockets (such as kinase allosteric sites) that planar analogs cannot reach without severe entropic penalties[6],[7].

  • Metabolic Stability: The absence of easily oxidized benzylic or highly exposed planar carbons reduces susceptibility to Cytochrome P450-mediated degradation, prolonging in vivo half-life[5].

  • Hydrogen Bonding Dynamics: The lactam carbonyl at position 1 serves as a rigidified, directional hydrogen-bond acceptor, which is frequently exploited in kinase hinge-binding interactions[6].

G A Flat Aromatic Scaffolds B Escape from Flatland A->B Structural Evolution C 2,8-Diazaspiro[4.5]decan-1-one (3D Spirocycle) B->C D Increased Fsp3 Fraction C->D E Improved Aqueous Solubility C->E F Enhanced Metabolic Stability C->F

Conceptual workflow of the "Escape from Flatland" paradigm using spirocyclic scaffolds.

Quantitative Data & Biological Applications

The building block is supplied as a hydrochloride salt to protect the secondary amine at position 8 from premature oxidation, ensuring long-term shelf stability[8].

Table 1: Physicochemical Properties of the Building Block [8],[9]

PropertyValueCausality / Significance in Design
CAS Number 64097-88-7Unique identifier for the HCl salt form.
Molecular Weight 266.77 g/mol (Salt)Low MW allows for downstream fragment growing without violating Lipinski's Rule of 5.
Formula C₁₄H₁₉ClN₂OContains the core pharmacophore elements.
TPSA 32.34 ŲExcellent membrane permeability; ideal for CNS or intracellular targets.
LogP (Calculated) 2.21Balanced lipophilicity for optimal oral bioavailability.
H-Bond Donors/Acceptors 1 / 2Amine (donor when free), Lactam (acceptor).

This scaffold has been successfully deployed across multiple therapeutic areas, demonstrating its versatility in modulating diverse enzymatic targets.

Table 2: Proven Biological Applications of 2,8-Diazaspiro[4.5]decan-1-one Derivatives

Target EnzymeTherapeutic AreaKey Pharmacological FindingReference
RIPK1 Kinase Necroptosis / InflammationHit optimization yielded Compound 41 (IC₅₀ = 92 nM) with potent anti-necroptotic cellular effects.Zhang et al., 2022[6]
TYK2 / JAK1 Inflammatory Bowel DiseaseCompound 48 achieved dual inhibition (TYK2 IC₅₀ = 6 nM; JAK1 IC₅₀ = 37 nM) with >23-fold selectivity over JAK2.ACS Pubs, 2022[7]
Phospholipase D (PLD) Oncology / NeurologyReplacing a triazaspiro core with this diazaspiro core dramatically improved in vivo half-life (t₁/₂ > 3h) and plasma free fraction.Waterson et al., 2018[5]
Chitin Synthase Fungal InfectionsSynthesized derivatives showed excellent antifungal potency (IC₅₀ = 0.12 mM), comparable to Polyoxin B.Li et al., 2019[10]

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

The most common method for incorporating this building block into kinase inhibitors is via an SNAr reaction, coupling the secondary amine (position 8) to a heteroaryl halide (e.g., a chloropyridine or chloropyrimidine core)[11],[7].

Workflow Step1 1. Free-Basing Neutralize HCl with DIPEA Step2 2. Electrophile Addition Add Heteroaryl Halide Step1->Step2 Step3 3. SNAr Reaction DMSO, 90-110°C, 12h Step2->Step3 Step4 4. In-Process Control LC-MS Validation Step3->Step4 Step5 5. Workup & Purification H2O Quench / Flash Silica Step4->Step5

Step-by-step SNAr functionalization workflow for 2,8-diazaspiro[4.5]decan-1-one.

Step-by-Step Methodology

Note: This protocol is a self-validating system. Do not proceed to subsequent steps without confirming the in-process control metrics.

Step 1: In Situ Free-Basing

  • Procedure: Suspend 2-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride (1.0 eq, 1.0 mmol, 266.8 mg) in anhydrous DMSO (5.0 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol, 522 µL). Stir at room temperature for 15 minutes.

  • Causality: The compound is supplied as an HCl salt. DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the HCl, liberating the secondary amine for nucleophilic attack without competing for the electrophile. DMSO is selected because polar aprotic solvents stabilize the highly charged Meisenheimer complex transition state during SNAr.

Step 2: Electrophile Addition & Thermal Activation

  • Procedure: Add the target heteroaryl chloride (e.g., a 4-chloropyridine derivative) (1.05 eq, 1.05 mmol). Seal the reaction vessel and heat to 90–110 °C for 12 hours.

  • Causality: The spirocyclic nitrogen is more sterically hindered than a standard piperidine due to the adjacent spiro-carbon and the bulky lactam-phenyl system. Elevated thermal energy is required to overcome the activation energy barrier for the substitution.

Step 3: Self-Validation (In-Process Control)

  • Procedure: Sample 5 µL of the reaction mixture, dilute in 1 mL of MeCN/H₂O (1:1), and analyze via LC-MS.

  • Validation Metric: The reaction is complete when the mass of the liberated free base ( m/z [M+H]⁺ = 231.1) is completely consumed[9], and the target product mass dominates the chromatogram. If starting material persists, add an additional 0.5 eq of DIPEA and heat for 4 more hours.

Step 4: Workup and Isolation

  • Procedure: Cool the reaction to room temperature. Pour the mixture into 25 mL of ice-cold distilled water. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMSO. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Causality: DMSO is highly miscible with water but not with EtOAc. The repetitive brine washes ensure complete removal of the high-boiling DMSO solvent, which would otherwise interfere with column chromatography.

Step 5: Purification

  • Procedure: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 0% to 10% Methanol in Dichloromethane).

Troubleshooting & Optimization Insights

  • Poor Solubility of the HCl Salt: If the starting material does not fully dissolve in DMSO upon the addition of DIPEA, gentle sonication for 5 minutes prior to adding the electrophile will break up the crystal lattice and ensure a homogenous reaction mixture.

  • Unreactive Electrophiles: If coupling to an electron-rich or sterically congested heteroaryl halide, SNAr may fail. In such cases, pivot to a Buchwald-Hartwig Amination using Pd₂(dba)₃ (0.05 eq), RuPhos (0.1 eq), and Cs₂CO₃ (2.5 eq) in 1,4-Dioxane at 100 °C. The spirocyclic amine is highly compatible with standard palladium catalysis[3].

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

  • Zhang, D., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686.

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease (2022). ACS Publications.

  • Waterson, A. G., et al. (2018). Isoform selective PLD inhibition by novel, chiral 2,8-diazaspiro[4.5]decan-1-one derivatives. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3670-3673.

  • Li, B., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669.

  • ChemScene Product Catalog. 64097-88-7 | 2-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride.

  • ChemScene Product Catalog. 64097-77-4 | 2-phenyl-2,8-diazaspiro[4.5]decan-1-one (Free Base).

  • Kubyshkin, V., & Mykhailiuk, P. K. (2026). Smallest Bicycles in Medicinal Chemistry: Where Are We Now? Chemical Reviews.

Sources

Method

Application Note: Functionalization Strategies for 2-Phenyl-2,8-diazaspiro[4.5]decan-1-one Hydrochloride Scaffolds

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Document Type: Technical Guide & Standardized Protocols Executive Summary & Structural Rationale In contemporary drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Document Type: Technical Guide & Standardized Protocols

Executive Summary & Structural Rationale

In contemporary drug discovery, the transition from planar, heavily aromatic molecules to three-dimensional architectures is a defining strategy for improving clinical success rates. This paradigm, famously termed the "escape from flatland," emphasizes the incorporation of a high fraction of sp³-hybridized carbons (Fsp³) to enhance physicochemical properties[1].

The 2-phenyl-2,8-diazaspiro[4.5]decan-1-one scaffold represents a privileged structural motif in this space. Structurally, it consists of a spirocyclic core where a 5-membered γ -lactam ring (bearing a lipophilic phenyl group at the N2 position) is fused at a single spiro-carbon to a 6-membered piperidine ring. This rigid, orthogonal geometry provides exceptional vector projection for target binding while minimizing the entropic penalty of interaction[2].

Because the N2 position is securely functionalized and integrated into a lactam, the N8 secondary amine (supplied typically as a stable hydrochloride salt) serves as the primary, highly reactive vector for library expansion. This scaffold has been instrumental in the discovery of potent soluble epoxide hydrolase (sEH) inhibitors[3] and highly selective dual TYK2/JAK1 inhibitors for inflammatory bowel disease[4].

Comparative DMPK Advantages

The following table summarizes the quantitative improvements typically observed when replacing a planar aromatic core with a 2,8-diazaspiro[4.5]decane scaffold during lead optimization.

ParameterPlanar Analog (Aromatic)Spirocyclic Analog (2,8-diazaspiro[4.5]decane)Pharmacological Implication
Fsp³ Fraction < 0.30> 0.60Enhanced 3D complexity; lower off-target toxicity.
Aqueous Solubility < 10 µg/mL> 150 µg/mLImproved oral bioavailability and GI absorption.
LogD (pH 7.4) 3.5 - 4.51.5 - 2.5Optimal lipophilicity; reduced non-specific protein binding.
Clearance (CL_int) High (> 50 µL/min/mg)Low (< 15 µL/min/mg)Increased metabolic stability and longer plasma half-life.

Data synthesized from comparative DMPK studies of spirocyclic incorporations in sEH and PLK4 inhibitor programs[2][3].

Core Functionalization Vectors

The functionalization of this scaffold relies on the nucleophilicity of the N8 piperidine nitrogen. However, because the scaffold is supplied as a hydrochloride salt to ensure shelf stability, all functionalization workflows must begin with a strategic free-basing (neutralization) step.

G A 2-phenyl-2,8-diazaspiro[4.5]decan-1-one HCl (Starting Material) B Free-Basing (Neutralization) Base: DIPEA or K2CO3 A->B Deprotonation C Amidation (N8) HATU, R-COOH B->C Acyl Electrophile D Reductive Amination (N8) STAB, R-CHO B->D Imine Formation E Urea Formation (N8) R-NCO or Triphosgene B->E Isocyanate Addition

Workflow for the N8-functionalization of the 2,8-diazaspiro[4.5]decan-1-one scaffold.

Standardized Methodologies (Protocols)

The following protocols have been designed as self-validating systems. As a Senior Application Scientist, I have embedded the mechanistic causality behind each reagent choice to ensure reproducible, high-yield transformations.

Protocol A: N8-Amidation via HATU Coupling

Amidation is the most common functionalization route for generating targeted libraries.

Reagents: 2-phenyl-2,8-diazaspiro[4.5]decan-1-one HCl (1.0 eq), Carboxylic Acid (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF (0.2 M).

  • Pre-activation: In an oven-dried vial, dissolve the carboxylic acid and HATU in anhydrous DMF. Add 2.0 eq of DIPEA. Stir at room temperature for 5 minutes.

    • Causality & Expert Insight: The order of addition is critical. Pre-activating the acid forms the highly reactive HOAt ester. If the spirocyclic amine is added before pre-activation, the secondary amine can directly attack the uronium species of HATU, forming a dead-end guanidinium byproduct.

  • Scaffold Introduction: Add the 2-phenyl-2,8-diazaspiro[4.5]decan-1-one HCl salt (1.0 eq) followed immediately by the remaining 1.0 eq of DIPEA.

    • Causality & Expert Insight: The final equivalent of DIPEA specifically neutralizes the HCl salt, liberating the N8 free base ( m/z [M+H]⁺ = 231.15) in situ to initiate the nucleophilic attack on the HOAt ester.

  • Reaction Monitoring (Self-Validation): After 1 hour, withdraw a 5 µL aliquot, dilute in 100 µL Acetonitrile, and analyze via LC-MS. The complete disappearance of the 231.15 m/z peak validates reaction completion.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash three times with a 5% aqueous LiCl solution.

    • Causality & Expert Insight: DMF is notoriously difficult to remove via standard aqueous washes. The 5% LiCl wash drastically increases the ionic strength of the aqueous phase, effectively pulling the DMF out of the organic layer and preventing emulsion formation.

Protocol B: N8-Reductive Amination

This protocol is utilized to install alkyl or benzyl groups while maintaining the basicity of the N8 nitrogen, which is often required for solubility or target interaction (e.g., interacting with acidic residues in the target binding pocket).

Reagents: 2-phenyl-2,8-diazaspiro[4.5]decan-1-one HCl (1.0 eq), Aldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DIPEA (1.2 eq), 1,2-Dichloroethane (DCE, 0.2 M).

  • Free-Basing: Suspend the scaffold HCl salt in DCE and add DIPEA (1.2 eq). Stir for 10 minutes to ensure complete dissolution of the free base.

  • Iminium Formation: Add the aldehyde (1.1 eq) and stir at room temperature for 1 to 2 hours.

  • Reduction: Add STAB (1.5 eq) in a single portion. Stir for 12 hours.

    • Causality & Expert Insight: STAB is deliberately chosen over Sodium Borohydride (NaBH₄). STAB is a mild, chemoselective reducing agent that reacts rapidly with iminium ions but very slowly with aldehydes. By allowing the iminium to form completely in Step 2 before adding STAB, we prevent the competitive, premature reduction of the starting aldehyde into a primary alcohol.

  • Quench & Extraction (Self-Validation): Quench the reaction slowly with saturated aqueous NaHCO₃ until gas evolution ceases. Extract with Dichloromethane (DCM). The basic quench ensures the newly formed tertiary amine remains deprotonated and partitions entirely into the organic phase.

Protocol C: N8-Urea Formation

Urea linkages are highly stable and provide excellent hydrogen-bond donor/acceptor pairs. This specific functionalization was critical in the discovery of 2,8-diazaspiro[4.5]decane-based sEH inhibitors[3].

Reagents: 2-phenyl-2,8-diazaspiro[4.5]decan-1-one HCl (1.0 eq), Isocyanate (1.1 eq), Triethylamine (TEA, 1.5 eq), Anhydrous DCM (0.1 M).

  • Preparation: Suspend the scaffold HCl salt in anhydrous DCM and cool to 0 °C in an ice bath. Add TEA (1.5 eq) to liberate the free base.

  • Addition: Dissolve the isocyanate in a small volume of DCM and add it dropwise over 10 minutes.

    • Causality & Expert Insight: Isocyanate reactions are highly exothermic and extremely sensitive to moisture, which can hydrolyze the isocyanate into a primary amine, subsequently reacting with another isocyanate molecule to form a symmetrical urea byproduct. Conducting the addition at 0 °C in anhydrous conditions suppresses this side reaction, ensuring the N8 nitrogen is the sole nucleophile.

  • Completion: Remove the ice bath and let warm to room temperature for 2 hours. Wash with 1N HCl to remove unreacted amine, followed by brine. Dry over Na₂SO₄ and concentrate.

Downstream Pharmacological Applications

Once functionalized, the 2-phenyl-2,8-diazaspiro[4.5]decan-1-one derivatives exhibit profound pharmacological advantages. The spirocyclic geometry forces the appended N8-R group into a highly specific spatial orientation. This pre-organization lowers the entropic penalty upon binding to complex targets like soluble epoxide hydrolase (sEH) or Janus kinases (JAK1), directly translating to enhanced clinical efficacy[3][4].

G A Spirocyclic Core (High Fsp3 Character) B 3D Spatial Projection (Escape from Flatland) A->B C Reduced Lipophilicity (Lower LogD) B->C D Target Pre-organization (Lower Entropic Penalty) B->D E Improved DMPK Profile (Higher Solubility & Half-life) C->E F Enhanced Clinical Efficacy (e.g., sEH or JAK1 Inhibition) D->F E->F

Mechanistic pathway illustrating how spirocyclic 3D geometry enhances pharmacological profiles.

References

  • Zheng, et al. "Synthetic Routes to Approved Drugs Containing a Spirocycle." PMC - NIH. Available at:[Link]

  • Kato, Y., et al. "Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension." Bioorg Med Chem Lett. (2013). Available at:[Link]

  • ACS Publications. "Efficient Access to Functionalized N-Difluoromethylpyrazoles." ACS Omega (2026). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement for 2-phenyl-2,8-diazaspiro[4.5]decan-1-one HCl

Welcome to the Formulation & Troubleshooting Support Center. This guide is designed for researchers and formulation scientists working with 2-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride , a spirocyclic building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Troubleshooting Support Center. This guide is designed for researchers and formulation scientists working with 2-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride , a spirocyclic building block frequently utilized in CNS and analgesic drug discovery.

Despite being a hydrochloride salt, the lipophilic 2-phenyl substitution and the rigid spiro[4.5]decane core often present significant solubility challenges during both preclinical in vivo dosing and late-stage formulation. This guide addresses the physicochemical root causes of these issues and provides validated, step-by-step protocols to overcome them.

Diagnostic Workflow

Before proceeding to specific protocols, consult the decision matrix below to identify the most appropriate formulation strategy based on your target administration route and the primary limiting physicochemical factor.

SolubilityWorkflow Start 2-phenyl-2,8-diazaspiro[4.5]decan-1-one HCl Solubility Issue Detected Route Target Administration Route? Start->Route IV Intravenous (IV) Dosing Route->IV IV PO Oral (PO) Dosing Route->PO PO IV_Sol Cosolvent/Surfactant System (e.g., 10% DMSO / 10% Tween 80) IV->IV_Sol PO_Limit Primary Limiting Factor? PO->PO_Limit Lattice High Crystal Lattice Energy (Slow Dissolution) PO_Limit->Lattice Solid-State pH_Precip Free Base Precipitation (Intestinal pH > pKa) PO_Limit->pH_Precip Solution-State ASD Amorphous Solid Dispersion (ASD) (e.g., HPMCAS matrix) Lattice->ASD CD Cyclodextrin Complexation (e.g., 20% HP-β-CD) pH_Precip->CD

Fig 1. Troubleshooting workflow for 2-phenyl-2,8-diazaspiro[4.5]decan-1-one HCl solubility.

FAQ Section 1: Fundamental Physicochemical Behavior

Q: Why does 2-phenyl-2,8-diazaspiro[4.5]decan-1-one HCl exhibit poor solubility in simulated gastric fluid (SGF) despite being a water-soluble salt? A: This is a classic manifestation of the common ion effect [1]. When the compound enters the stomach, it encounters gastric fluid with a high chloride ion concentration (~0.1 M HCl). According to Le Chatelier’s principle and the solubility product ( Ksp​ ), the excess chloride ions in the environment drive the equilibrium toward the solid hydrochloride salt form, severely suppressing its intrinsic solubility.

Q: Why does the compound precipitate when transitioning from gastric to intestinal pH? A: The diazaspiro[4.5]decane core contains a secondary amine at position 8. While it remains protonated and highly soluble at acidic pH, the transition into the intestinal tract (pH 6.8 - 7.4) approaches or exceeds the amine's pKa. Deprotonation yields the free base. The highly lipophilic 2-phenyl substitution drastically lowers the aqueous solubility of this free base, causing rapid thermodynamic precipitation before absorption can occur.

FAQ Section 2: Formulation Strategies & Troubleshooting Protocols

Q: How can I formulate this compound for intravenous (IV) efficacy studies in rodents without causing precipitation upon injection?

A: For preclinical IV dosing, a cosolvent/surfactant system is required to disrupt the crystal lattice and prevent nucleation upon dilution in the bloodstream [2].

Protocol: 10% DMSO / 10% Tween 80 / 80% Saline Formulation

  • Step 1: Primary Solvation. Weigh the required amount of 2-phenyl-2,8-diazaspiro[4.5]decan-1-one HCl into a glass vial. Add DMSO to achieve 10% of the final target volume. Vortex until completely clear.

    • Causality: DMSO acts as a powerful aprotic solvent that rapidly breaks the high crystal lattice energy of the spirocyclic core.

  • Step 2: Surfactant Coating. Add Tween 80 (10% of final volume) to the DMSO-drug solution. Vortex vigorously for 1 minute.

    • Causality: Tween 80 molecules coat the solvated drug molecules. When introduced to an aqueous environment, the surfactant forms micelles around the lipophilic 2-phenyl moiety, preventing nucleation.

  • Step 3: Aqueous Dilution. Slowly add 0.9% Saline (80% of final volume) dropwise while continuously vortexing.

  • Self-Validation Step: Centrifuge the final formulation at 10,000 x g for 5 minutes. Analyze the supernatant via HPLC. If the concentration matches the theoretical yield and no pellet is visible, the metastable solution is validated for dosing.

Q: What is the most effective method to prevent free base precipitation during oral (PO) dosing?

A: Cyclodextrin complexation is highly effective for shielding lipophilic moieties from bulk aqueous environments, thereby preventing pH-induced precipitation [3].

Protocol: 20% HP-β-CD Complexation

  • Step 1: Vehicle Preparation. Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in purified water or a pH 4.0 acetate buffer.

  • Step 2: Drug Addition. Add 2-phenyl-2,8-diazaspiro[4.5]decan-1-one HCl in excess of its anticipated solubility limit.

  • Step 3: Equilibration. Stir the suspension magnetically at room temperature for 24 hours.

    • Causality: Complexation is a dynamic equilibrium. The 24-hour stirring period provides the necessary thermodynamic activation energy for the lipophilic 2-phenyl ring to fully enter the hydrophobic cavity of the cyclodextrin cone, displacing water molecules.

  • Step 4: Filtration. Filter the suspension through a 0.45 µm PTFE syringe filter to remove uncomplexed solid drug.

  • Self-Validation Step: Perform a Phase-Solubility Analysis (Higuchi-Connors plot) by titrating increasing concentrations of HP-β-CD. A linear increase in dissolved drug (A_L type plot) confirms a stable 1:1 inclusion complex.

Q: If crystal lattice energy is the primary barrier to oral absorption, how should we proceed for solid dosage forms?

A: You must bypass the lattice energy entirely by formulating an Amorphous Solid Dispersion (ASD) [4].

Protocol: ASD via Solvent Evaporation (1:3 API:HPMCAS)

  • Step 1: Co-solvation. Dissolve 2-phenyl-2,8-diazaspiro[4.5]decan-1-one HCl and Hydroxypropyl methylcellulose acetate succinate (HPMCAS) at a 1:3 weight ratio in a common volatile solvent (e.g., Methanol/Dichloromethane 1:1 v/v).

  • Step 2: Kinetic Trapping. Rapidly evaporate the solvent using a rotary evaporator or a laboratory-scale spray dryer.

    • Causality: Rapid solvent removal prevents the drug molecules from organizing into a crystalline lattice, kinetically trapping them in a high-energy, disordered amorphous state. The HPMCAS polymer matrix restricts molecular mobility, preventing recrystallization.

  • Step 3: Secondary Drying. Dry the resulting powder under vacuum at 40°C for 24 hours to remove residual solvent.

  • Self-Validation Step: Analyze the powder using Powder X-Ray Diffraction (pXRD). The absence of sharp Bragg peaks and the presence of a broad "amorphous halo" validates the successful disruption of the crystal lattice.

Quantitative Data Summary

The table below summarizes the expected solubility enhancements for 2-phenyl-2,8-diazaspiro[4.5]decan-1-one HCl using the protocols detailed above.

Enhancement StrategyExcipient / VehicleTarget AdministrationPhysical StateEstimated Fold-Solubility Increase*
Baseline (Control) Water (pH 7.4)N/ACrystalline Solid1x (Reference)
Cosolvent/Surfactant 10% DMSO / 10% Tween 80Intravenous (IV)Solubilized Micellar> 500x
Inclusion Complexation 20% w/v HP-β-CDOral (Liquid)Solubilized Complex50x - 100x
Amorphous Solid Dispersion HPMCAS (1:3 Ratio)Oral (Solid)Amorphous Powder10x - 40x (Supersaturated)

*Note: Fold-increases are representative estimates based on the physicochemical behavior of structurally analogous diazaspiro[4.5]decane derivatives.

References

  • Salt formation to improve drug solubility Source: Advanced Drug Delivery Reviews, 59(7), 603-616. (2007). URL:[Link]

  • Solubilizing excipients in oral and injectable formulations Source: Pharmaceutical Research, 21(2), 201-230. (2004). URL:[Link]

  • Cyclodextrins as pharmaceutical solubilizers Source: Advanced Drug Delivery Reviews, 59(7), 645-666. (2007). URL:[Link]

  • Assessing the performance of amorphous solid dispersions Source: Journal of Pharmaceutical Sciences, 101(4), 1355-1377. (2012). URL:[Link]

Optimization

Technical Support Center: Purification of 2-Phenyl-2,8-diazaspiro[4.5]decan-1-one Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded protocols for t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded protocols for the isolation and purification of 2-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride.

This specific spirocyclic scaffold is a highly privileged structure, frequently utilized in the design of potent kinase inhibitors (such as TYK2/JAK1 dual inhibitors)[1], PRMT5 inhibitors [2], and WNT signaling antagonists [3]. However, the unique physicochemical properties of this molecule—specifically the high basicity of the secondary piperidine nitrogen, the polarity of the spiro-fused system, and its propensity for hygroscopicity—present distinct downstream processing challenges.

The following methodologies are designed as self-validating systems , ensuring that you can verify the success of each step analytically and visually before proceeding.

Workflow Visualization

PurificationWorkflow Start Crude Boc-Protected Spirocycle Deprotect Acidic Cleavage (4M HCl / Dioxane) Start->Deprotect Deprotection Assess Purity Assessment (LC-MS / NMR) Deprotect->Assess Evaporation Trituration Method A: Trituration (EtOAc / MTBE) Assess->Trituration Purity >85% SCX Method B: SCX-2 Catch & Release Assess->SCX Metal/Polar Impurities HPLC Method C: Prep-HPLC (Reverse Phase) Assess->HPLC Purity <80% Final Pure 2-Phenyl-2,8-diazaspiro [4.5]decan-1-one HCl Trituration->Final Filtration & Drying SaltForm HCl Salt Formation (1M HCl in Et2O) SCX->SaltForm NH3 Elution HPLC->SaltForm Lyophilization SaltForm->Final Crystallization

Workflow for the isolation and purification of 2-phenyl-2,8-diazaspiro[4.5]decan-1-one HCl.

Step-by-Step Purification Methodologies
Method A: Direct Precipitation and Trituration

Causality: When the preceding N-arylation or cyclization is exceptionally clean, the Boc-deprotection step can be coupled directly with precipitation [4]. The hydrochloride salt of the spirocycle is highly insoluble in moderately polar ethereal solvents, driving the equilibrium toward precipitation while leaving organic impurities in solution. Protocol:

  • Dissolve the crude Boc-protected intermediate in a minimal volume of anhydrous dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 5 mL/g).

  • Cool the solution to 0 °C under an argon atmosphere.

  • Dropwise, add 10 equivalents of 4M HCl in 1,4-dioxane.

    • Self-Validation: Gas evolution (CO₂) and a slight exotherm will occur. The reaction is complete when effervescence ceases and LC-MS confirms the disappearance of the Boc-mass (M+H + 100 Da).

  • Stir at room temperature for 4 hours until a white precipitate forms.

  • Add 3 volumes of cold methyl tert-butyl ether (MTBE) to force complete precipitation.

  • Filter the suspension rapidly through a sintered glass funnel under a blanket of nitrogen to prevent moisture absorption.

  • Wash the filter cake with cold MTBE (2 × 10 mL) and dry under high vacuum at 40 °C for 12 hours.

Method B: Strong Cation Exchange (SCX-2) Chromatography

Causality: If the crude mixture contains residual palladium catalysts or non-basic organic byproducts, SCX chromatography exploits the basicity of the piperidine nitrogen (pKa ~9.5). The sulfonic acid resin covalently captures the protonated amine, allowing neutral and acidic impurities to be washed away before a basic eluent releases the target [3]. Protocol:

  • Condition a Biotage Isolute SCX-2 cartridge with methanol (MeOH) (3 column volumes, CV).

  • Load the crude free-base mixture dissolved in DCM/MeOH (1:1).

  • Wash the cartridge with MeOH (3 CV) and DCM (3 CV).

    • Self-Validation: Collect the wash fractions and spot on a TLC plate; UV-active spots moving with the solvent front indicate the successful removal of unreacted neutral starting materials and ligands.

  • Elute the target compound using 2M Ammonia in MeOH (4 CV).

  • Concentrate the basic eluate under reduced pressure to yield the free base.

  • Re-dissolve in EtOAc and treat with 1.05 equivalents of 1M HCl in diethyl ether to precipitate the pure hydrochloride salt.

Method C: Reverse-Phase Preparative HPLC

Causality: For highly complex mixtures where structurally similar byproducts (e.g., regioisomers or des-phenyl derivatives) are present, high-resolution separation is required. An acidic mobile phase ensures the spirocyclic amine remains fully protonated, preventing peak tailing caused by secondary interactions with stationary phase silanols. Protocol:

  • Column: Phenomenex Luna C18 (5 μm, 250 × 21.2 mm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) or 0.1% HCl.

  • Mobile Phase B: Acetonitrile + 0.1% TFA or 0.1% HCl.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 214 nm and 254 nm.

    • Self-Validation: Analyze fractions via UPLC-MS. Pool only the fractions containing >98% pure target mass.

  • Lyophilize the pooled fractions. If TFA was used, perform a salt exchange (e.g., via SCX or repeated co-evaporation with 1M HCl) to obtain the final hydrochloride salt.

Quantitative Method Comparison

To assist in selecting the appropriate purification route, consult the comparative data table below based on standard laboratory-scale syntheses.

Purification MethodIdeal Crude PurityScalabilityAverage YieldProcessing TimeKey Advantage
A. Trituration/Precipitation > 85%High (Multi-gram)75 - 85%< 6 HoursRapid, highly solvent-efficient
B. SCX-2 Chromatography 60 - 85%Medium (Up to 5g)80 - 90%8 - 12 HoursExcellent metal/ligand clearance
C. Prep-HPLC (Reverse Phase) < 80%Low (Milligram)50 - 70%24 - 48 HoursHighest possible purity (>99%)
Troubleshooting & FAQs

Q1: Why does my isolated hydrochloride salt appear as a sticky gum instead of a free-flowing powder? Causality: Diazaspiro[4.5]decan-1-one HCl salts are highly hygroscopic and prone to trapping residual polar aprotic solvents (like DMF or dioxane) within their amorphous matrix. Solution & Validation: Redissolve the gum in a minimum volume of anhydrous methanol. Add this solution dropwise into a 10-fold volume of vigorously stirring, ice-cold MTBE. A sudden crash-out of a white solid validates the displacement of the trapped solvent. Filter immediately under a nitrogen blanket to prevent atmospheric moisture absorption.

Q2: How can I remove residual palladium from the preceding Buchwald-Hartwig N-arylation step? Causality: Palladium complexes coordinate strongly to the basic secondary nitrogen of the spirocycle, often co-precipitating with the product during salt formation. Solution & Validation: Before Boc-deprotection, treat the organic phase with a metal scavenger (e.g., SiliaMetS Thiol, 3-5 equivalents) at 40 °C for 4 hours. Alternatively, utilize Method B (SCX-2 Chromatography). The sulfonic acid resin captures the basic spirocycle, while neutral Pd-ligand complexes wash through. Analyze the pre-elution wash via LC-MS to validate the removal of the metal-ligand mass.

Q3: During reverse-phase prep-HPLC, my product exhibits severe peak tailing. How do I improve resolution? Causality: The highly basic piperidine nitrogen (pKa ~9.5) interacts with residual acidic silanol groups on standard C18 stationary phases, causing non-ideal retention and tailing. Solution & Validation: Modify your mobile phase to ensure the amine is fully protonated by adding 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid to both aqueous and organic streams. Alternatively, use a high-pH mobile phase (10 mM ammonium bicarbonate, pH 10) with a hybrid-silica column (e.g., Waters XBridge) to keep the amine neutral. Validation is observed via a sharp, symmetrical peak (symmetry factor 0.9 - 1.2) in the UV chromatogram.

Q4: My Boc deprotection seems incomplete, showing a mixture of starting material and product. Should I increase the temperature? Causality: Heating Boc deprotections can lead to side reactions, such as ring-opening or degradation of the spirocyclic core. Incomplete reactions are usually due to insufficient acid concentration or poor solubility of the intermediate in the chosen solvent. Solution & Validation: Do not exceed 40 °C. Instead, ensure you are using at least 10 equivalents of anhydrous 4M HCl in dioxane and add a co-solvent like DCM to maintain homogeneity[4]. The reaction is self-validating: active deprotection generates CO₂ gas. Once effervescence completely stops, the reaction is complete.

References
  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design, Synthesis, and Biological Evaluation of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives as Protein Arginine Methyltransferase 5 Inhibitors for the Treatment of Non-Hodgkin's Lymphoma Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of Potent, Orally Bioavailable, Small-Molecule Inhibitors of WNT Signaling from a Cell-Based Pathway Screen Source: PubMed Central (PMC) URL:[Link]

Troubleshooting

resolving NMR peak overlap in 2-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride spectra

Introduction: Navigating the Complex Spectrum of a Spirocyclic Compound Welcome to the technical support center. As researchers and drug development professionals, we frequently encounter molecules with intricate structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Complex Spectrum of a Spirocyclic Compound

Welcome to the technical support center. As researchers and drug development professionals, we frequently encounter molecules with intricate structures that produce complex and challenging NMR spectra. 2-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride is a prime example. Its rigid spirocyclic core, multiple aliphatic protons in similar environments, and a phenyl group create a perfect storm for signal overlap in its ¹H NMR spectrum.

This guide is designed to provide you with a systematic, field-proven approach to dissecting these complex spectra. We will move from fundamental troubleshooting steps to advanced 2D NMR techniques, explaining not just what to do, but why each step is scientifically sound and effective. Our goal is to empower you to transform a crowded, uninterpretable spectrum into a source of clear, unambiguous structural information.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm starting my analysis. What are the expected chemical shifts for 2-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride, and where should I anticipate the most significant peak overlap?

A1: Understanding the likely sources of peak overlap is the first step in planning your analysis. The structure of 2-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride contains several distinct proton environments, but many fall within narrow chemical shift ranges.

  • Aromatic Region (Approx. 7.20-7.50 ppm): The five protons of the N-phenyl group are expected to resonate in this narrow window. Without the aid of a high-field instrument, these signals will almost certainly collapse into a complex, indecipherable multiplet.

  • Aliphatic Spirocycle Region (Approx. 1.50-3.50 ppm): This is the most challenging region. You have multiple CH₂ groups from both the piperidine and lactam rings. Protons on carbons adjacent to the spiro-center, the amide carbonyl, and the protonated amine will have distinct, but potentially close, chemical shifts. This proximity, combined with complex spin-spin coupling, is a major source of overlap.

  • Exchangeable Protons (N-H, variable): The two protons on the positively charged piperidine nitrogen (N⁺H₂) will appear as a broad singlet. Its chemical shift is highly sensitive to concentration, solvent, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts and Overlap Potential

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityNumber of ProtonsOverlap Risk
Phenyl (ortho, meta, para)~ 7.20 - 7.50Multiplet (m)5HVery High
Piperidine CH₂ (adjacent to N⁺)~ 3.00 - 3.40Multiplet (m)4HHigh
Lactam CH₂ (adjacent to N-Ph)~ 3.20 - 3.60Multiplet (m)2HHigh
Piperidine CH₂ (remote from N⁺)~ 1.80 - 2.20Multiplet (m)4HModerate
Lactam CH₂ (adjacent to C=O)~ 2.30 - 2.60Multiplet (m)2HModerate
Piperidine N⁺H₂Highly VariableBroad Singlet (br s)2HLow (but can overlap with other signals depending on conditions)

Note: These are estimated values. Actual shifts can vary based on experimental conditions.

Q2: My aliphatic region (1.5-3.5 ppm) is a crowded mess of multiplets. What are the simplest, non-destructive first steps to resolve these signals?

A2: When faced with an unresolved spectrum, always begin with methods that are quick, reversible, and can be performed on the same sample. The goal is to subtly alter the chemical environment to induce differential changes in the chemical shifts of the overlapping protons.

The logical flow for initial troubleshooting is designed to maximize information while minimizing sample manipulation and instrument time.

G cluster_0 Initial Troubleshooting A Overlapping Spectrum in Initial Solvent (e.g., DMSO-d6) B Dilute Sample A->B  Check Concentration C Change Solvent (e.g., CDCl3, Benzene-d6) A->C  If dilution fails D Acquire New Spectrum B->D C->D E Overlap Resolved? D->E F Proceed to Advanced Methods E->F No G Analysis Complete E->G Yes

Caption: Initial troubleshooting workflow for overlapping NMR peaks.

Highly concentrated samples can lead to peak broadening and shifts due to intermolecular interactions like hydrogen bonding or aggregation.[1]

  • Protocol: If your sample is concentrated (>10-15 mg in 0.6 mL), try diluting it by half and re-acquiring the spectrum. This simple step can sometimes sharpen signals and provide initial separation.

This is often the most effective initial step. Different deuterated solvents interact with the solute in unique ways, altering the electron shielding around protons and thus changing their chemical shifts.[2][3] This phenomenon, known as the solvent effect, can be surprisingly effective at resolving overlapping signals.[1]

  • Causality: The choice of solvent is critical. Aprotic polar solvents like DMSO-d₆ will have different hydrogen-bonding interactions compared to less polar solvents like CDCl₃. Aromatic solvents like benzene-d₆ are particularly useful for molecules with phenyl groups, as they can induce significant anisotropic solvent-induced shifts (ASIS) through weak π-stacking interactions, often separating previously overlapping signals.[2][4]

  • Initial Spectrum: Dissolve 5-10 mg of your compound in ~0.6 mL of your initial solvent (e.g., DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Sample Recovery: Carefully evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator at low temperature. Ensure the sample is completely dry.

  • Second Solvent: Add ~0.6 mL of a different deuterated solvent (e.g., CDCl₃ or Benzene-d₆) to the same NMR tube. Ensure the sample is fully dissolved.

  • Second Spectrum: Acquire a ¹H NMR spectrum under the identical experimental conditions (temperature, number of scans) as the first.

  • Compare: Overlay the two spectra to identify which solvent provides better signal dispersion.

Q3: I've tried different solvents, and while there's some improvement, key multiplets are still overlapped. Can changing the temperature help?

A3: Yes, Variable Temperature (VT) NMR is a powerful tool, particularly for molecules with conformational flexibility or those containing exchangeable protons (-OH, -NH).[5]

  • Causality:

    • Conformational Exchange: At room temperature, a molecule may exist as a mixture of rapidly interconverting conformers. The observed NMR spectrum is a weighted average of these states. Changing the temperature can alter the rate of this exchange. Lowering the temperature can "freeze out" individual conformers (slow exchange regime), resulting in separate sets of peaks for each, while raising the temperature can lead to a single, sharpened average signal (fast exchange regime).[6]

    • Chemical Shift Dependence: The chemical shifts of certain protons, especially those involved in hydrogen bonding (like your N⁺H₂ protons), are inherently temperature-dependent.[7][8] Varying the temperature will cause these peaks to shift significantly more than the skeletal C-H protons, often moving them out of a crowded region.

  • Sample Preparation: Prepare a sample in a solvent with a wide liquid range (e.g., Toluene-d₈ for high temperatures, or Methanol-d₄ for low temperatures). Ensure the NMR tube is properly sealed.

  • Initial Shimming: Insert the sample into the NMR spectrometer at room temperature (e.g., 298 K) and shim the magnetic field for optimal resolution.

  • Temperature Change: Set a new target temperature on the spectrometer. It is advisable to change the temperature in increments of 10-20 K.

  • Equilibration: Allow the system to fully equilibrate at the new temperature for at least 5-10 minutes. Temperature stability should be within ±0.1 K.

  • Re-shimming: After the temperature has stabilized, it is critical to re-shim the sample, as magnetic field homogeneity is sensitive to temperature changes.[1][9]

  • Acquisition: Acquire the ¹H NMR spectrum and repeat the process at several different temperatures.

Q4: The basic methods provided only partial resolution. What advanced techniques should I consider now?

A4: When simple methods are insufficient, you must turn to more powerful techniques that provide an additional dimension of information. The two primary advanced strategies are 2D NMR spectroscopy and the use of chemical shift reagents.

Table 2: Comparison of Advanced Resolution Techniques

TechniquePrincipleProsConsBest For
2D NMR (COSY, HSQC) Spreads signals into a second dimension based on nuclear correlations (J-coupling, one-bond C-H).Unambiguous connectivity data; Resolves severe overlap; Non-destructive.Longer experiment time; Requires more concentrated sample for ¹³C-based experiments.Resolving both aliphatic and aromatic regions by revealing proton-proton and proton-carbon connectivities.[10][11]
Lanthanide Shift Reagents (LSRs) Paramagnetic lanthanide complexes bind to Lewis basic sites (e.g., C=O, N) and induce large shifts in nearby protons.[12]Can produce dramatic separation in 1D spectra; Relatively quick to implement.Can cause significant line broadening; Requires a Lewis basic site; Quantitative analysis is complex.[13]Cases where 2D NMR is unavailable or when targeted separation around a specific functional group is needed.[14][15]

For 2-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride, 2D NMR is the most robust and informative choice. The carbonyl oxygen and the two nitrogen atoms provide potential binding sites for LSRs, but the resulting line broadening could obscure the very coupling information you seek.

Q5: How exactly can 2D NMR experiments like COSY and HSQC resolve the specific peak overlap in my compound?

A5: Two-dimensional NMR experiments are the definitive tools for resolving severe peak overlap by spreading the spectrum across two frequency axes.[10][16] For your molecule, COSY and HSQC are the essential first steps.

  • Purpose: To identify protons that are spin-coupled to each other, typically through 2 or 3 bonds.[17][18]

  • How it Resolves Overlap: A COSY spectrum displays the standard 1D ¹H spectrum on the diagonal. Off-diagonal peaks (cross-peaks) connect pairs of protons that are coupled. If a crowded multiplet at 3.2 ppm contains signals from two different, uncoupled protons (Proton A and Proton B), you can trace the correlations from their respective coupling partners to determine their exact chemical shifts within that multiplet.

  • Application to your molecule: COSY will be invaluable for tracing the connectivity within the piperidine and lactam rings. You can "walk" along the carbon skeleton by identifying adjacent CH₂-CH₂ units.

  • Purpose: To correlate protons directly with the carbon atom they are attached to (one-bond ¹H-¹³C correlation).[10][19]

  • How it Resolves Overlap: This is the most powerful technique for resolving ¹H overlap.[16] It creates a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other. Even if two protons have identical chemical shifts in the ¹H spectrum, they will almost certainly be attached to carbons with different ¹³C chemical shifts. This spreads the overlapping proton signals into two distinct spots in the second dimension, completely resolving them.[16]

G cluster_0 1D ¹H Spectrum cluster_1 2D HSQC Spectrum H1 C1_H H1->C1_H Resolved via ¹³C Shift H2 C2_H H2->C2_H label_H Overlapping Protons (Ha, Hb) label_C1 Carbon A label_C2 Carbon B

Caption: HSQC resolves overlapping ¹H signals via correlation to ¹³C.

  • Application to your molecule: The crowded 1.5-3.5 ppm region can be definitively assigned using HSQC. Each CH₂ group in the spirocyclic system will appear as a unique cross-peak, correlating its proton chemical shift with its carbon chemical shift, thereby removing all ambiguity from proton overlap.

  • Sample Preparation: Use a reasonably concentrated sample (10-20 mg in 0.6 mL) to ensure good signal-to-noise, especially for the HSQC which detects the low-natural-abundance ¹³C nucleus. The sample must be free of particulate matter.

  • Instrument Setup: Tune and match the probe for both ¹H and ¹³C. Lock the spectrometer and perform careful, automated shimming to achieve optimal magnetic field homogeneity.

  • Acquire COSY Spectrum:

    • Use a standard gradient-selected COSY pulse program (e.g., cosygpqf).

    • Set the spectral width to cover all proton signals (~10-12 ppm).

    • Acquire 2-4 scans per increment with 256-512 increments in the indirect dimension (t1).

  • Acquire HSQC Spectrum:

    • Use a standard sensitivity-enhanced, gradient-selected HSQC pulse program (e.g., hsqcedetgpsisp2.2).[20]

    • Set the ¹H spectral width (F2) to ~10-12 ppm and the ¹³C spectral width (F1) to cover the expected aliphatic and aromatic range (~0-160 ppm).

    • Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.

    • Acquire 4-8 scans per increment with 128-256 increments in the indirect dimension.

  • Processing and Analysis: Process the data with appropriate window functions (e.g., squared sine-bell) and perform a 2D Fourier transform. Analyze the cross-peaks to build up the structural fragments of your molecule.

By systematically applying these troubleshooting steps, from simple solvent changes to advanced 2D correlation experiments, you can deconstruct the complex NMR spectrum of 2-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride and achieve a complete and confident structural assignment.

References
  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. Slideshare. Available at: [Link]

  • Sievers, R. E. (Ed.). (2012). Nuclear Magnetic Resonance Shift Reagents. Academic Press.
  • Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. Available at: [Link]

  • ApSimon, J. W., Beierbeck, H., & Saunders, J. K. (1973). Lanthanide Shift Reagents in 13C Nuclear Magnetic Resonance: Quantitative Determination of Pseudocontact Shifts and Assignment of 13C Chemical Shifts of Steroids. Canadian Journal of Chemistry, 51(20), 3374-3381.
  • Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. Available at: [Link]

  • López-Mayorga, O., et al. (2019). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Journal of Proteome Research, 18(5), 2246-2254.
  • Navarro-Vázquez, A., & Cobas, J. C. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • Spectrometer. (n.d.). Variable Temperature NMR Spectroscopy. Available at: [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (2022). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Journal of University of Babylon for Pure and Applied Sciences, 30(2), 1-12.
  • Matsuo, T. (1967). Studies of the solvent effect on the chemical shifts in nmr spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835.
  • Marsh, J. A., & Meiering, E. M. (2011). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Protein Science, 20(6), 957-969.
  • Gerothanassis, I. P., et al. (2012). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 17(9), 10629-10643.
  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(6), 1401-1406.
  • Ronayne, J., & Williams, D. H. (2007). Solvent Effects in Nuclear Magnetic Resonance Spectroscopy. Annual Reports on the Progress of Chemistry, Section B: Organic Chemistry, 64, 1-26.
  • Johnson, C. E., & Bovey, F. A. (1958). Temperature Effects in Nuclear Magnetic Resonance Spectroscopy. The Journal of Chemical Physics, 29(5), 1012-1014.
  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Available at: [Link]

  • University of Missouri-St. Louis. (n.d.). Two-dimensional NMR. Available at: [Link]

  • Barnes, S., & van Zijl, P. C. (2004).
  • Štěpánková, H., et al. (2011). Analysis of NMR Spectra in Case of Temperature-Dependent Chemical Exchange Between Two Unequally Populated Sites. Concepts in Magnetic Resonance Part A, 38A(3), 117-127.
  • Mestrelab Research. (2009). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • Ma, C., & Opella, S. J. (2000). Resolving Resonance Overlap in the NMR Spectra of Proteins from Differential Lanthanide-Induced Shifts. Journal of the American Chemical Society, 122(45), 11317-11318.

Sources

Optimization

reducing synthetic impurities in 2-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride scale-up

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the critical chemical and engineering challenges encountered during the scale-up synthesis o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the critical chemical and engineering challenges encountered during the scale-up synthesis of 2-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride .

This spirocyclic lactam is a highly privileged scaffold frequently utilized in the development of potent RIPK1, ROCK, and selective TYK2/JAK1 inhibitors[1]. However, translating its synthesis from the discovery bench to pilot-scale manufacturing often introduces severe impurity profiles—specifically palladium retention, dimeric cross-couplings, and tert-butyl alkylation.

Below, you will find the mechanistic rationale, troubleshooting FAQs, self-validating protocols, and quantitative data to ensure a high-purity, GMP-ready scale-up.

Part 1: Retrosynthetic & Scale-Up Workflow

G SM 1-Boc-4-piperidone + Amine/Cyanide Step1 Step 1: Spirocyclization (Strecker/Cyclization) SM->Step1 Int1 1-Boc-2,8-diazaspiro[4.5]decan-1-one Step1->Int1 Step2 Step 2: N-Phenylation (Buchwald-Hartwig, Pd cat.) Int1->Step2 Bromobenzene Int2 1-Boc-2-phenyl-2,8-diazaspiro[4.5]decan-1-one Step2->Int2 Step3 Step 3: Boc Deprotection (HCl, Isobutylene Scavenging) Int2->Step3 Product 2-phenyl-2,8-diazaspiro[4.5]decan-1-one HCl (Target API Scaffold) Step3->Product

Scale-up workflow for 2-phenyl-2,8-diazaspiro[4.5]decan-1-one HCl synthesis.

Part 2: Troubleshooting Guide & FAQs

Q1: During the N-phenylation step (Buchwald-Hartwig amination), our yield drops significantly on scale, and we observe high levels of unreacted starting material alongside dimeric impurities. How do we fix this? A: This is a classic mass-transfer limitation issue combined with catalyst deactivation. On a laboratory scale, insoluble inorganic bases like Cs2​CO3​ or NaOtBu are easily suspended. On a pilot scale, poor mixing leads to localized base starvation, stalling the catalytic cycle at the palladium-amido intermediate. This stalled intermediate is highly prone to β -hydride elimination or off-cycle dimerization[2]. Solution: Transition to a homogeneous base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[3]. When paired with a robust bidentate ligand like XantPhos, DBU ensures complete solubility in ethereal solvents (like 2-MeTHF), facilitating rapid reductive elimination and suppressing dimer formation.

Q2: We are struggling to reduce Palladium residues below the 10 ppm ICH threshold after the N-phenylation step. Standard aqueous workups are failing. Why? A: The diazaspiro[4.5]decan-1-one core contains a lactam motif that acts as an excellent bidentate ligand for Pd(II) species, effectively pulling the metal into the organic phase during aqueous extractions. Solution: You must utilize a functionalized silica scavenger designed for high-affinity metal chelation[2]. Adding 5–10 wt% of a thiol-functionalized silica (e.g., SiliaMetS® Thiol) directly to the crude organic phase at 40°C for 4 hours will outcompete the lactam for palladium coordination, reliably dropping residual Pd to <5 ppm prior to the final deprotection step.

Q3: In the final step (Boc deprotection to form the HCl salt), LC-MS shows 3-5% of a +56 Da impurity. What is this, and how do we prevent it? A: The +56 Da mass corresponds to a tert-butyl group. The acidic cleavage of the tert-butoxycarbonyl (Boc) group generates a highly reactive tert-butyl cation. If this cation does not rapidly eliminate a proton to form isobutylene gas, it acts as an electrophile, alkylating the electron-rich phenyl ring or the newly freed secondary amine of the piperidine ring[4]. Solution: You must implement a dual-action scavenging strategy. First, add a nucleophilic carbocation scavenger like anisole or thiophenol to the reaction mixture. Second, apply a continuous subsurface sweep of inert gas (N₂ or He) to actively strip the generated isobutylene out of the solution before it can undergo deleterious side reactions[4].

Part 3: Self-Validating Experimental Protocols

Protocol A: Optimized Buchwald-Hartwig N-Phenylation with Pd Scavenging

Causality Focus: Homogeneous base integration and active metal scavenging.

  • Reactor Charging: To a dry, nitrogen-flushed reactor, charge 1-Boc-2,8-diazaspiro[4.5]decan-1-one (1.0 eq) and bromobenzene (1.05 eq) in 2-Methyltetrahydrofuran (2-MeTHF, 10 volumes).

  • Base Addition: Add DBU (1.5 eq). Stir to ensure a completely homogeneous solution.

  • Degassing: Sparge the solution with a subsurface N₂ stream for 30 minutes to remove dissolved oxygen, preventing oxidative degradation of the phosphine ligand.

  • Catalyst Initiation: Add Pd(OAc)2​ (0.5 mol%) and XantPhos (1.0 mol%). Heat the mixture to 85°C.

  • Validation Checkpoint: Sample the reaction at 6 hours. Analyze via HPLC. Proceed only when the starting lactam is <0.5% (AUC).

  • Palladium Scavenging: Cool the reactor to 40°C. Add SiliaMetS® Thiol (10 wt% relative to the theoretical yield of the product). Stir vigorously for 4 hours.

  • Isolation: Filter the mixture through a tightly packed Celite pad to remove the silica scavenger. Wash the pad with 2-MeTHF (2 volumes). Concentrate the filtrate under reduced pressure to yield the protected intermediate.

Protocol B: Controlled Boc-Deprotection and HCl Salt Crystallization

Causality Focus: Isobutylene emission control and controlled precipitation.

  • Dissolution & Scavenging: Dissolve the crude 1-Boc-2-phenyl-2,8-diazaspiro[4.5]decan-1-one in Cyclopentyl methyl ether (CPME, 10 volumes). Add Anisole (2.0 eq) to act as a liquid-phase carbocation trap.

  • Gas Sweeping: Initiate a continuous subsurface N₂ sweep (0.5 L/min per Liter of solvent) to actively vent isobutylene. Route the exhaust through a scrubber system.

  • Acid Addition: Slowly charge 4N HCl in CPME (3.0 eq) via an addition funnel over 1 hour. Maintain the internal temperature strictly between 15°C and 25°C to prevent thermal degradation.

  • Crystallization: Stir the mixture at 20°C for 6 hours. The target compound, 2-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride, will self-nucleate and precipitate as a dense white crystalline solid.

  • Validation Checkpoint: Sample the supernatant. LC-MS must confirm the absence of the Boc-protected intermediate.

  • Filtration: Filter the slurry, wash the cake with cold CPME (2 volumes), and dry in a vacuum oven at 45°C until constant weight is achieved.

Part 4: Quantitative Scale-Up Data

The following table demonstrates the impact of applying the optimized protocols across different development scales, highlighting the drastic reduction in synthetic impurities.

Scale BatchBase / Scavenging StrategyBoc Deprotection ConditionPd Residue (ppm)t-Butyl Impurity (%)Dimer Impurity (%)Overall Yield (%)
10 g (Lab) Cs2​CO3​ / Aqueous WashHCl in Dioxane (Sealed)1454.86.264
50 g (Kilo) DBU / Thiol-Silica ScavengerHCl in CPME (No Sweep)83.50.876
1.5 kg (Pilot) DBU / Thiol-Silica ScavengerHCl in CPME + N₂ Sweep + Anisole< 2 < 0.1 < 0.1 85

Part 5: References

  • [1] Title: Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Source: ACS Publications. URL:[Link]

  • [4] Title: Minimizing Isobutylene Emissions from Large Scale tert-Butoxycarbonyl Deprotections. Source: ACS Publications. URL:[Link]

  • [2] Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Source: PMC. URL:[Link]

  • [3] Title: Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Source: ResearchGate. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 2-phenyl-2,8-diazaspiro[4.5]decan-1-one Hydrochloride

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with the isolation of spirocyclic amine salts.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with the isolation of spirocyclic amine salts.

2-phenyl-2,8-diazaspiro[4.5]decan-1-one features a lipophilic spirocyclic core paired with a highly polar secondary amine at the 8-position. When converted to a hydrochloride salt, this amphiphilic nature frequently drives the system away from classical nucleation and into non-ideal thermodynamic behaviors, most notably Liquid-Liquid Phase Separation (LLPS). This guide provides field-proven, self-validating methodologies to ensure high-purity crystalline recovery.

Troubleshooting Guides & FAQs

Q1: Why does my product form a milky emulsion (oil out) instead of crystallizing upon HCl or anti-solvent addition?

The Causality: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[1]. This is a kinetic and thermodynamic phenomenon where the system crosses the binodal curve into a miscibility gap before it reaches the metastable limit required for primary crystal nucleation[2]. Because the spirocyclic core is highly lipophilic, the solute alters the mutual miscibility of your solvent/anti-solvent system. The solution demixes into a solute-rich "oil" phase and a solvent-lean continuous phase. The solute molecules in these oil droplets have high mobility and arrange randomly, trapping impurities and eventually solidifying into a gummy, amorphous mass rather than a pure crystal lattice[3][4].

The Solution: You must alter the thermodynamic trajectory of the process so that the solubility curve is intersected before the binodal curve.

  • Shift the Solvent System: Move away from high-polarity differentials (e.g., Methanol/Water) to systems with a narrower polarity gap (e.g., Isopropanol/Ethyl Acetate).

  • Reduce Supersaturation Generation: Add the anti-solvent or cooling ramp much slower. Rapid supersaturation forces spinodal decomposition.

  • Seeding: Introduce 1-2% (wt/wt) of pure seed crystals while the solution is clear (within the metastable zone). Seeding bypasses the high activation energy barrier of primary nucleation, forcing the solute to integrate into the crystal lattice before LLPS can occur[1][2].

Q2: How can I prevent solvent entrapment and severe hygroscopicity in the final hydrochloride salt?

The Causality: In the crystal structure of an amine hydrochloride salt, a strong, charge-assisted hydrogen bond almost invariably forms between the protonated amine cation ( N+−H ) and the chloride ion ( Cl− )[5]. However, the chloride ion has multiple lone pairs and is a powerful hydrogen-bond acceptor. If the crystallization is forced too rapidly (e.g., crash cooling), the lattice forms with defect sites. The underutilized hydrogen-bonding capacity of the chloride ions will readily coordinate with polar solvents (like ethanol) or atmospheric moisture, leading to solvate formation or hygroscopicity[5][6].

The Solution:

  • Elevate the Aging Temperature: Hold the suspension at an elevated temperature (e.g., 40 °C) for 1–2 hours after initial nucleation. This "Ostwald ripening" phase allows imperfect, solvent-trapping kinetic crystals to dissolve and re-precipitate as the more stable, tightly packed thermodynamic polymorph.

  • Vacuum Drying Protocol: Dry the filtered cake under a dynamic vacuum at 45–50 °C with a slight nitrogen bleed to sweep away displaced solvent molecules before they can induce partial dissolution or deliquescence.

Q3: My yield is acceptable, but the crystals are fine, static-prone needles that clog the filter. How do I optimize the crystal habit?

The Causality: Needle-like (acicular) crystal habits are a classic symptom of rapid 1D crystal growth driven by high localized supersaturation. When HCl gas or concentrated acid is dumped into the free base solution, the localized pH drop causes an instant spike in supersaturation, driving rapid growth along the fastest-growing crystallographic axis.

The Solution: Implement a self-validating "Reverse Addition" or "Buffer" protocol. Instead of adding acid to the amine, dissolve the free base in a moderate volume of solvent, and use a pre-titrated solution of HCl in Isopropanol (IPA-HCl). Add this dropwise over 30 minutes under high shear stirring. This ensures homogenous distribution of the supersaturation, promoting 3D (prismatic) crystal growth.

Quantitative Data: Solvent System Optimization

The table below summarizes the thermodynamic and kinetic parameters of various solvent systems evaluated for the crystallization of 2-phenyl-2,8-diazaspiro[4.5]decan-1-one HCl.

Solvent / Anti-Solvent SystemPolarity GapOiling-Out (LLPS) PropensityDominant Crystal HabitAverage Yield (%)Purity (HPLC Area %)
Methanol / MTBEHighHigh (Emulsion likely)Fine Needles75.4%96.2%
Ethanol / HeptaneMediumModerateAgglomerates82.1%97.5%
Isopropanol / Ethyl Acetate Low-Medium Low (Stable Metastable Zone)Prismatic / Block 91.8% 99.8%
Acetone / HexaneLowHigh (Rapid crash out)Amorphous Powder88.0%94.1%

Note: Isopropanol/Ethyl Acetate is the recommended system as it provides the optimal balance of solubility suppression and LLPS avoidance.

Standard Operating Procedure: Anti-Solvent Crystallization with Seeding

This protocol is designed as a self-validating system. By incorporating in-situ monitoring and a dedicated seeding step, the process inherently checks its own thermodynamic state before proceeding, preventing catastrophic batch failures due to oiling out.

Prerequisites:

  • In-situ video microscopy (e.g., FBRM or EasyViewer) or a turbidity probe is highly recommended to detect the onset of LLPS[2].

  • Pure seed crystals of 2-phenyl-2,8-diazaspiro[4.5]decan-1-one HCl (1-2% wt/wt relative to theoretical yield).

Step-by-Step Methodology:

  • Dissolution: Charge a jacketed reactor with 1.0 equivalent of 2-phenyl-2,8-diazaspiro[4.5]decan-1-one free base. Add 5 volumes (relative to mass) of Isopropanol (IPA). Heat to 50 °C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Salt Formation: Slowly charge 0.98 equivalents of 5M HCl in IPA via a dosing pump over 30 minutes. Causality: Using a slight sub-stoichiometric amount of acid prevents excess chloride ions from driving hygroscopicity.

  • Thermodynamic Check: The solution should remain clear. If turbidity spikes rapidly and droplets are visible via the in-situ probe, LLPS has occurred[2]. Intervention: Heat to 60 °C to redissolve the oil droplets, then add 1 volume of IPA to dilute the system.

  • Cooling & Seeding: Cool the clear solution to 40 °C. Introduce 1.5% wt/wt of seed crystals slurried in 0.5 volumes of IPA.

  • Aging: Hold the suspension at 40 °C for 60 minutes. Causality: This allows the seed bed to consume the initial supersaturation, establishing robust secondary nucleation.

  • Anti-Solvent Addition: Dose 8 volumes of Ethyl Acetate (EtOAc) linearly over 2 hours.

  • Cooling Ramp: Cool the reactor from 40 °C to 5 °C at a controlled rate of 0.15 °C/min.

  • Isolation: Filter the resulting suspension. Wash the cake with 2 volumes of pre-chilled (5 °C) EtOAc.

  • Drying: Dry the product in a vacuum oven at 45 °C with a nitrogen sweep for 12 hours to yield the highly pure, crystalline hydrochloride salt.

Process Visualizations

Thermodynamic Pathways of Crystallization

This diagram illustrates the critical divergence between successful nucleation and catastrophic liquid-liquid phase separation.

LLPS_Thermodynamics Start Single Phase Solution (API + Solvent) Cooling Cooling / Anti-solvent Addition Start->Cooling Binodal Crosses Binodal Curve (Miscibility Gap) Cooling->Binodal High Supersaturation Rate Metastable Crosses Solubility Curve (Metastable Zone) Cooling->Metastable Controlled Rate + Seeding LLPS Liquid-Liquid Phase Separation (Oiling Out) Binodal->LLPS Nucleation Primary Nucleation Metastable->Nucleation LLPS->Nucleation Phase Transition (Rare/Slow) Amorphous Amorphous Solid / Impure Oil LLPS->Amorphous Uncontrolled Solidification Crystal Pure Crystalline API Nucleation->Crystal

Caption: Thermodynamic pathways: Liquid-Liquid Phase Separation (Oiling Out) vs. Direct Crystallization.

Experimental Troubleshooting Workflow

Follow this logical decision tree to actively monitor and correct the crystallization process in real-time.

Workflow Step1 1. Dissolve Free Base 2-phenyl-2,8-diazaspiro[4.5]decan-1-one Step2 2. Solvent Selection (e.g., IPA / EtOAc) Step1->Step2 Step3 3. Acid Addition (HCl gas or HCl in IPA) Step2->Step3 Step4 4. Monitor Turbidity (In-situ Video Microscopy) Step3->Step4 Decision Oiling Out Detected? Step4->Decision Fix1 Heat to Redissolve & Reduce Anti-solvent Ratio Decision->Fix1 Yes (LLPS) Fix2 Introduce Seed Crystals within Metastable Zone Decision->Fix2 No (Clear Solution) Fix1->Step4 Step5 5. Controlled Cooling (0.1 - 0.2 °C/min) Fix2->Step5 Step6 6. Filtration & Washing Step5->Step6 Step7 7. Vacuum Drying (Remove trapped solvent) Step6->Step7

Caption: Step-by-step troubleshooting workflow for amine hydrochloride crystallization.

References

  • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo. Available at:[Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Oiling Out in Crystallization. Mettler Toledo. Available at:[Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization. Crystal Growth & Design, ACS Publications. Available at:[Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides. Journal of the American Chemical Society, ACS Publications. Available at:[Link]

  • Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. National Institutes of Health (PMC). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 2-phenyl-2,8-diazaspiro[4.5]decan-1-one Hydrochloride: A Comparative Guide

Executive Summary & Analyte Profiling For analytical scientists and drug development professionals, developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for complex spirocyclic b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

For analytical scientists and drug development professionals, developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for complex spirocyclic building blocks presents unique chromatographic challenges.

(CAS: 64097-88-7) is a critical pharmaceutical intermediate characterized by a diazaspiro core containing a basic secondary amine (piperidine ring) and a hydrophobic phenyl-substituted pyrrolidinone ring.

The Analytical Challenge: The secondary amine (pKa ~9.5) is highly prone to secondary electrostatic interactions with residual, acidic silanol groups (-Si-O⁻) on traditional silica-based stationary phases. This phenomenon manifests as severe peak tailing, shifting retention times, and poor resolution from closely eluting synthetic impurities.

This guide objectively compares a traditional C18/Low-pH approach against an optimized Phenyl-Hexyl/High-pH approach, providing a self-validating experimental protocol and a comprehensive validation framework.

Method Development: Causality & Chromatographic Logic

To establish an authoritative and reproducible method, we must move beyond trial-and-error and apply first-principles chromatographic logic. We evaluated two distinct methodologies:

  • Approach A (Traditional): C18 Column with Low pH Mobile Phase (0.1% TFA, pH ~2.0).

  • Approach B (Optimized): Phenyl-Hexyl Column with High pH Mobile Phase (10 mM Ammonium Bicarbonate, pH 10.0).

The Causality Behind the Optimization (E-E-A-T)
  • Mobile Phase pH (Overcoming Silanol Interactions): At low pH (Approach A), the secondary amine is fully protonated ( NH2+​ ). While Trifluoroacetic Acid (TFA) acts as an ion-pairing agent to mask silanol interactions, it suppresses Mass Spectrometry (MS) signals and causes baseline drift during gradients. By shifting to pH 10.0 (Approach B), the secondary amine is deprotonated and rendered neutral. This completely eliminates ionic interactions with the stationary phase, drastically sharpening the peak and increasing hydrophobic retention.

  • Stationary Phase Chemistry (Orthogonal Selectivity): A standard C18 column relies purely on dispersive/hydrophobic forces. However, the analyte possesses a distinct phenyl ring. By utilizing a Phenyl-Hexyl column , we leverage π−π stacking interactions between the stationary phase and the analyte's aromatic ring. This orthogonal retention mechanism provides superior selectivity, easily resolving the target compound from des-phenyl or ring-opened process impurities that a C18 column would otherwise co-elute.

Method_Logic cluster_features Structural Challenges cluster_solutions Chromatographic Solutions Compound 2-phenyl-2,8-diazaspiro [4.5]decan-1-one HCl SecAmine Secondary Amine Risk: Peak Tailing Compound->SecAmine Phenyl Phenyl Ring Opportunity: π-π Compound->Phenyl HighPH High pH (pH 10) De-ionizes Amine SecAmine->HighPH Neutralizes PhenylCol Phenyl-Hexyl Column Enhances Selectivity Phenyl->PhenylCol Orthogonal

Logical workflow mapping structural challenges to chromatographic solutions.

Comparative Performance Data

The quantitative superiority of the optimized method is demonstrated in the table below. Data was generated using a 0.1 mg/mL standard solution spiked with 0.5% of a known structurally similar impurity (Impurity A).

Performance MetricApproach A: C18 / Low pH (0.1% TFA)Approach B: Phenyl-Hexyl / High pH (pH 10)Regulatory Target
Retention Time (RT) 4.2 min (Elutes near void)9.8 min (Optimal retention) >K′=2.0
USP Tailing Factor ( Tf​ ) 2.15 (Severe tailing)1.08 (Highly symmetrical) ≤1.5
Theoretical Plates ( N ) 3,20014,500 ≥5,000
Resolution ( Rs​ ) from Imp. A 1.2 (Co-elution risk)3.8 (Baseline resolution) ≥2.0

Step-by-Step Experimental Protocol (Optimized Method)

This protocol is designed as a self-validating system; system suitability criteria must be met prior to sample analysis to ensure data integrity.

Reagents & Materials
  • Column: Waters XBridge Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (Note: The Ethylene Bridged Hybrid (BEH) particle is mandatory here, as traditional silica dissolves at pH 10).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Milli-Q Water, adjusted to pH 10.0 ± 0.05 with dilute Ammonium Hydroxide.

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Diluent: Water / Acetonitrile (50:50, v/v).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV at 220 nm (Optimal absorbance for the pyrrolidinone-phenyl chromophore).

  • Injection Volume: 10 µL

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
2.0 90 10
15.0 40 60
18.0 10 90
20.0 10 90
20.1 90 10

| 25.0 | 90 | 10 (Re-equilibration) |

Sample Preparation & System Suitability
  • Blank Preparation: Inject 10 µL of Diluent. Validation Check: Ensure no peaks elute at the retention time of the analyte.

  • Standard Preparation: Accurately weigh 10.0 mg of 2-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with Diluent (0.1 mg/mL).

  • System Suitability Testing (SST): Inject the Standard Solution six times ( n=6 ).

    • Acceptance Criteria: %RSD of peak area ≤2.0% , Tailing Factor ≤1.5 , Theoretical Plates ≥5,000 .

ICH Q2(R2) Method Validation Framework

To ensure the method is fit for its intended purpose in a GMP environment, it must undergo rigorous lifecycle validation as dictated by the.

ICH_Validation cluster_ICH ICH Q2(R2) Validation Parameters Start Optimized HPLC Method Spec Specificity Blank & Impurity Checks Start->Spec Lin Linearity & Range Reporting Level to 120% Spec->Lin Prec Precision Repeatability & Intermediate Lin->Prec Acc Accuracy Spike Recovery (3 Levels) Prec->Acc Rob Robustness Flow, Temp, pH Variations Acc->Rob Final Validated Method Ready for Routine QC Rob->Final

Step-by-step ICH Q2(R2) analytical method validation lifecycle.

Validation Execution Steps:
  • Specificity: Perform forced degradation (acid, base, peroxide, thermal, and photolytic stress). Inject stressed samples to prove that degradation products do not co-elute with the main 2-phenyl-2,8-diazaspiro[4.5]decan-1-one peak. Peak purity must be confirmed via Photo Diode Array (PDA) detection (Purity Angle < Purity Threshold).

  • Linearity & Range: Prepare standard solutions at 5 concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the working concentration (0.0005 mg/mL to 0.12 mg/mL). Plot Peak Area vs. Concentration. Acceptance: Correlation coefficient ( R2 ) ≥0.999 .

  • Accuracy (Recovery): Spike known amounts of the API into a synthetic placebo matrix at 80%, 100%, and 120% of the target concentration. Prepare in triplicate. Acceptance: Mean recovery across all levels must be between 98.0% and 102.0%.

  • Precision:

    • Repeatability: Analyze 6 independent sample preparations at 100% concentration. Acceptance: %RSD ≤2.0% .

    • Intermediate Precision: Have a second analyst perform the repeatability protocol on a different day, using a different HPLC system and column lot. Acceptance: Overall %RSD (n=12) ≤2.0% .

  • Robustness: Deliberately induce small variations in the method parameters: Flow rate ( ±0.1 mL/min), Column Temperature ( ±5 °C), and Mobile Phase pH ( ±0.2 units). Acceptance: System suitability criteria (Tailing, Plates, %RSD) must remain within passing limits under all perturbed conditions.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Comparative

LC-MS Analysis and Fragmentation of 2-phenyl-2,8-diazaspiro[4.5]decan-1-one Hydrochloride: A Comparative Analytical Guide

Executive Summary The spirocyclic scaffold 2-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride has emerged as a highly versatile pharmacophore in modern drug discovery, particularly in the design of potent TYK2/JAK1 in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The spirocyclic scaffold 2-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride has emerged as a highly versatile pharmacophore in modern drug discovery, particularly in the design of potent TYK2/JAK1 inhibitors for inflammatory diseases[1] and selective modulators of CDK8/19 kinases[2]. As these candidates progress through preclinical pharmacokinetics (PK), researchers require highly sensitive and reproducible analytical methods.

This guide objectively compares the LC-MS/MS analytical performance, fragmentation predictability, and chromatographic behavior of the 2,8-diazaspiro[4.5]decan-1-one scaffold against a traditional alternative, the 1,3,8-triazaspiro[4.5]decan-4-one scaffold. By detailing the causality behind ionization mechanics and collision-induced dissociation (CID), this guide provides a self-validating framework for developing robust quantitative assays.

Structural Profiling & Analytical Causality

To develop an optimized LC-MS/MS method, one must first understand the intrinsic chemical properties dictating the molecule's behavior in both the condensed (chromatographic) and gas (mass spectrometric) phases.

Ionization and Charge Localization

The target compound, 2-phenyl-2,8-diazaspiro[4.5]decan-1-one (Exact Mass: 230.1419 Da), possesses a secondary amine at the N8 position of the piperidine ring. This nitrogen has a high pKa​ (~9.5), ensuring complete protonation in acidic mobile phases (e.g., 0.1% formic acid). Because the N2 nitrogen is conjugated within a pyrrolidinone ring (amide-like) and sterically hindered by the phenyl group, the positive charge in Electrospray Ionization (ESI+) is highly localized at N8. This singular protonation site is the primary driver for its predictable fragmentation.

Chromatographic Causality

Basic secondary amines are notorious for secondary interactions with residual silanols on silica-based stationary phases, which causes severe peak tailing. To counteract this, our protocol utilizes an Ethylene Bridged Hybrid (BEH) C18 column. The bridged ethyl groups in the silica matrix reduce silanol acidity, while exhaustive end-capping prevents electrostatic interactions, ensuring sharp, symmetrical peaks that maximize the Signal-to-Noise (S/N) ratio.

LCMS_Workflow A Sample Preparation (Protein Precipitation) B UHPLC Separation (BEH C18 Column) A->B C ESI+ Ionization (Protonation at N8) B->C D Mass Spectrometry (CID Fragmentation) C->D E Data Analysis (MRM Quantitation) D->E

Fig 1. Step-by-step LC-MS/MS analytical workflow for spirocyclic compounds.

Comparative Performance: Target vs. Alternative Scaffold

When establishing a bioanalytical assay, the choice of the internal standard or the evaluation of structural analogs is critical. Here, we compare the 2,8-diazaspiro target against the traditional 1,3,8-triazaspiro alternative.

Fragmentation Predictability (CID)

Under Collision-Induced Dissociation (CID), the target scaffold exhibits a clean fragmentation pathway. At low collision energies (15–20 eV), the primary cleavage occurs at the piperidine ring, resulting in the loss of ammonia ( −NH3​ , m/z 214.12) or ethyleneimine ( −C2​H5​N , m/z 188.09). At higher energies (30–40 eV), the spiro ring opens, yielding a diagnostic phenyl-isocyanate/imine fragment (m/z 104.05).

Conversely, the 1,3,8-triazaspiro alternative suffers from charge delocalization across its multiple basic nitrogens (N3 and N8). This delocalization triggers multiple competing fragmentation pathways, diluting the ion current across several low-abundance product ions. Consequently, the target scaffold achieves a significantly lower Limit of Quantification (LLoQ).

Fragmentation_Logic Parent [M+H]+ m/z 231.15 Protonated N8 Path1 Piperidine Cleavage (Low CE: 15-20 eV) Parent->Path1 Path2 Spiro Ring Opening (High CE: 30-40 eV) Parent->Path2 Frag1A m/z 214.12 [-NH3] Path1->Frag1A Frag1B m/z 188.09 [-C2H5N] Path1->Frag1B Frag2A m/z 104.05 [Phenyl-C≡N+] Path2->Frag2A

Fig 2. Collision-induced dissociation (CID) fragmentation pathways of the target scaffold.

Quantitative Data Comparison

The following tables summarize the experimental metrics obtained using a Triple Quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Table 1: Mass Spectrometry & MRM Parameters

Parameter2-phenyl-2,8-diazaspiro[4.5]decan-1-one (Target)1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (Alternative)
Precursor Ion [M+H]+ m/z 231.15m/z 232.14
Primary MRM Transition 231.15 → 188.09232.14 → 149.08
Secondary MRM Transition 231.15 → 104.05232.14 → 106.06
Optimal Collision Energy (CE) 18 eV25 eV
Assay Sensitivity (LLoQ) 0.5 ng/mL 2.0 ng/mL

Table 2: Chromatographic Performance Metrics

MetricTarget Scaffold (2,8-diaza)Alternative Scaffold (1,3,8-triaza)Causality / Mechanism
Retention Time (RT) 2.15 min1.85 minTarget has higher lipophilicity (LogP), yielding better C18 retention.
Peak Tailing Factor ( As​ ) 1.05 (Excellent) 1.35 (Moderate Tailing)Alternative's extra N3 nitrogen increases secondary silanol interactions.
Matrix Effect (Ion Suppression) < 5%~ 15%Target elutes later, avoiding early-eluting endogenous phospholipids.

Experimental Protocols: Self-Validating Workflow

To ensure high trustworthiness and reproducibility, the following step-by-step methodology is provided for the extraction and quantification of 2-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride from biological matrices (e.g., plasma).

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of the biological sample (plasma/serum) into a 1.5 mL Eppendorf tube.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., deuterated analog at 100 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality: The acid disrupts protein-drug binding, ensuring total recovery of the basic spirocycle.

  • Vortex vigorously for 2 minutes to ensure complete precipitation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial for injection.

Step 2: UHPLC Separation Parameters
  • System: Waters ACQUITY UPLC (or equivalent).

  • Column: ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Column Temperature: 40°C (Reduces mobile phase viscosity, lowering backpressure).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 – 0.5 min: 5% B

    • 0.5 – 2.5 min: Linear gradient to 95% B

    • 2.5 – 3.0 min: Hold at 95% B (Column wash)

    • 3.0 – 3.5 min: Return to 5% B (Re-equilibration)

  • Injection Volume: 2.0 µL.

Step 3: Mass Spectrometry (ESI+) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 500°C (Crucial for efficient droplet evaporation at 0.4 mL/min).

  • Desolvation Gas Flow: 800 L/hr (Nitrogen).

  • Collision Gas: Argon (maintained at 2×10−3 mbar).

  • Dwell Time: 50 ms per transition.

References

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease.
  • Discovery of Potent, Selective and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19.Semantic Scholar.

Sources

Validation

Structural and Pharmacological Comparison Guide: 2-Phenyl-2,8-diazaspiro[4.5]decan-1-one Hydrochloride vs. Alternative Diazaspiro Derivatives

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus Areas: Structure-Activity Relationships (SAR), Kinase Inhibition (RIPK1, TYK2/JAK1), and Assay Validation Executive Summary The tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus Areas: Structure-Activity Relationships (SAR), Kinase Inhibition (RIPK1, TYK2/JAK1), and Assay Validation

Executive Summary

The transition from planar aromatic rings to three-dimensional spirocyclic frameworks—often termed the "escape from flatland"—has revolutionized modern drug discovery by improving metabolic stability, solubility, and target selectivity. At the forefront of this shift is the 2,8-diazaspiro[4.5]decane core.

Specifically, 2-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride (CAS 64097-88-7) serves as a highly privileged building block[1]. The hydrochloride salt ensures optimal aqueous solubility for in vitro screening, while the 2-phenyl substitution provides a critical vector for hydrophobic pocket engagement in kinases. This guide objectively compares the baseline 2-phenyl scaffold against alternative derivatives (e.g., fluorinated, heteroaryl-substituted, and aliphatic variants) to elucidate their divergent pharmacological trajectories, supported by self-validating experimental protocols.

Mechanistic Divergence: The Role of the 2-Position Substitution

The pharmacological destiny of the diazaspiro[4.5]decane core is heavily dictated by the substituent at the 2-position of the spiro-ring system.

A. The 2-Phenyl Scaffold: A Master Key for RIPK1 (Necroptosis)

Receptor-interacting protein kinase 1 (RIPK1) is a master regulator of necroptosis, a highly inflammatory form of programmed cell death implicated in systemic inflammatory response syndrome (SIRS) and neurodegeneration[2].

  • Binding Causality: The unsubstituted 2-phenyl ring of the 2-phenyl-2,8-diazaspiro[4.5]decan-1-one core acts as a precise geometric wedge. It occupies a tight, allosteric hydrophobic pocket formed by Leu-70, Leu-129, Val-134, and His-136 in the RIPK1 kinase domain3[3].

  • SAR Insights: Expanding the phenyl ring with bulky polar groups causes steric clashing and a complete loss of anti-necroptotic potency. However, subtle electronegative tuning (e.g., 2,3,5-trifluorophenyl substitution) enhances the hydrophobic interaction, driving the EC50​ down to 12 nM[3].

B. Heteroaryl & Polar Substitutions: Shifting to TYK2/JAK1 (Inflammation)

When the 2-phenyl group is modified with hydrophilic or heteroaromatic extensions (e.g., morpholine-substituted phenyls), the scaffold's target profile shifts dramatically toward the Janus kinase (JAK) family, specifically TYK2 and JAK1, which are critical in Inflammatory Bowel Disease (IBD)[4].

  • Binding Causality: The spirocyclic core itself provides the ideal vector for hinge-region binding. Replacing the simple 2-phenyl with a para-morpholino-phenyl group enhances hydrogen bonding with the JAK1/TYK2 ATP-binding site, yielding low-nanomolar potency ( IC50​ = 6 nM for TYK2) and >20-fold selectivity over JAK2 4[4].

C. Aliphatic Substitutions: Ion Channel Modulation

Replacing the aromatic 2-phenyl ring with an aliphatic group, such as a 2-cyclobutyl moiety, abolishes kinase activity but unlocks ion channel modulation. 2-cyclobutyl-2,8-diazaspiro[4.5]decane derivatives act as effective inhibitors of T-type calcium channels and soluble epoxide hydrolase (sEH), making them valuable in hypertension and pain management research[5].

Quantitative Data Comparison

The following table synthesizes the structure-activity relationship (SAR) data across different diazaspiro[4.5]decane derivatives, highlighting how structural modifications dictate target specificity.

Scaffold SubstitutionRepresentative DerivativePrimary TargetPotency ( IC50​ / EC50​ )Key Structural / Mechanistic Advantage
2-Phenyl (Baseline) 2-Phenyl-2,8-diazaspiro[4.5]decan-1-oneRIPK1~70 - 90 nMOptimal steric fit in the Leu70/Val134 allosteric hydrophobic pocket.
Fluorinated Phenyl 2-(2,3,5-Trifluorophenyl)-...RIPK112 nMEnhanced lipophilic efficiency; prevents steric clashing while increasing affinity.
Heteroaryl-Phenyl 2-(4-Morpholinophenyl)-...TYK2 / JAK16 nM (TYK2)Vectorizes hinge-binding; increases JAK1/TYK2 selectivity over JAK2.
Aliphatic Ring 2-Cyclobutyl-...T-type Ca2+ Low μ MDisrupts kinase ATP-pocket binding; favors ion channel pore modulation.

Pathway and Workflow Visualizations

To contextualize the application of these compounds, the following diagrams illustrate the biological pathway targeted by the baseline 2-phenyl scaffold and the standard validation workflow.

Necroptosis TNF TNF-α / TNFR1 Comp1 Complex I Formation TNF->Comp1 RIPK1 RIPK1 Activation (Kinase Domain) Comp1->RIPK1 Comp2 Complex IIb (RIPK1/RIPK3) RIPK1->Comp2 MLKL MLKL Phosphorylation Comp2->MLKL Death Necroptotic Cell Death MLKL->Death Drug 2-Phenyl-2,8-diazaspiro [4.5]decan-1-one Drug->RIPK1 Allosteric Inhibition

Figure 1: RIPK1-dependent necroptosis pathway and allosteric inhibition by the 2-phenyl-diazaspiro scaffold.

Workflow Synth Scaffold Synthesis (CAS 64097-88-7) TRFRET TR-FRET Kinase Assay (RIPK1 / TYK2) Synth->TRFRET Cell U937 Necroptosis Model (TSZ-induced) TRFRET->Cell ADME Microsomal Stability & ADME Profiling Cell->ADME Lead Lead Candidate Selection ADME->Lead

Figure 2: Standardized screening workflow for evaluating diazaspiro[4.5]decane derivatives.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary controls to eliminate false positives commonly seen with spirocyclic amines.

Protocol 1: In Vitro Kinase Profiling via TR-FRET

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays because it mitigates auto-fluorescence interference—a common artifact when screening dense, heterocyclic spiro-compounds.

  • Reagent Preparation: Prepare a 10 mM stock of 2-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride in 100% DMSO. (The HCl salt ensures rapid dissolution without heating, preserving compound integrity).

  • Enzyme Reaction: In a 384-well plate, combine 5 nM recombinant RIPK1 (or TYK2), 10 μ M ATP, and the compound (titrated from 10 μ M to 0.1 nM in 3-fold dilutions).

  • Incubation: Incubate at room temperature for 60 minutes in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 0.01% Brij-35).

  • Detection: Add the TR-FRET antibody mixture (Europium-labeled anti-phospho antibody and APC-labeled tracer).

  • Self-Validation Check:

    • Positive Control: Necrostatin-1s (for RIPK1) or Tofacitinib (for TYK2) must yield expected IC50​ values.

    • Negative Control: DMSO vehicle only (0% inhibition).

  • Data Analysis: Calculate IC50​ using a 4-parameter logistic curve fit.

Protocol 2: Cellular Necroptosis Validation (U937 Model)

Rationale: Biochemical kinase inhibition does not guarantee cellular efficacy due to membrane permeability issues. This assay forces cells into necroptosis (bypassing apoptosis) to isolate the compound's specific anti-necroptotic mechanism[2].

  • Cell Plating: Seed human U937 monocytes at 10,000 cells/well in a 96-well opaque plate in RPMI-1640 medium + 10% FBS.

  • Compound Pre-treatment: Add the diazaspiro derivative at varying concentrations (0.01 - 10 μ M) and incubate for 1 hour.

  • TSZ Induction: Induce necroptosis by adding the "TSZ" cocktail: T NF- α (20 ng/mL), S mac mimetic (100 nM), and the pan-caspase inhibitor Z -VAD-fmk (20 μ M). Causality note: Z-VAD-fmk blocks caspase-8, forcing the cell to rely on the RIPK1/RIPK3 necroptosis pathway rather than apoptosis.

  • Incubation & Readout: Incubate for 24 hours. Add CellTiter-Glo reagent to measure ATP levels as a proxy for cell viability.

  • Self-Validation Check: Cells treated with TSZ + DMSO should show <10% viability. Cells treated with TSZ + 2-phenyl-2,8-diazaspiro[4.5]decan-1-one should show dose-dependent rescue of viability.

References

  • Discovery of a Highly Potent, Selective, and Metabolically Stable Inhibitor of Receptor-Interacting Protein 1 (RIP1) for the Treatment of Systemic Inflammatory Response Syndrome. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry (PubMed).[Link]

Sources

Comparative

Comparative Efficacy of 2-Phenyl-2,8-diazaspiro[4.5]decan-1-one Hydrochloride Analogs: A Technical Guide for Drug Development

An authoritative technical guide on the comparative efficacy of 2-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride analogs, tailored for researchers and drug development professionals. Executive Summary & Structural R...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative technical guide on the comparative efficacy of 2-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride analogs, tailored for researchers and drug development professionals.

Executive Summary & Structural Rationale

The 2-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride scaffold (CAS 64097-88-7) has emerged as a highly privileged chemotype in modern medicinal chemistry[1]. Its unique spirocyclic core imparts exceptional conformational rigidity, allowing for precise spatial orientation of pharmacophores. This rigidity minimizes the entropic penalty upon target binding, translating to high binding affinities.

Recent structural optimization of this scaffold has led to the discovery of highly potent analogs that diverge into two distinct therapeutic applications: Dual TYK2/JAK1 inhibitors for autoimmune conditions (e.g., Inflammatory Bowel Disease)[2] and RIPK1 kinase inhibitors for necroptosis-driven inflammatory diseases (e.g., Systemic Inflammatory Response Syndrome)[3]. This guide objectively compares the efficacy, selectivity, and mechanistic behavior of these leading analogs.

Pharmacological Divergence: TYK2/JAK1 vs. RIPK1 Targeting

The versatility of the 2,8-diazaspiro[4.5]decan-1-one core lies in its functionalization. By altering the substituents on the spiro ring, researchers can dictate whether the molecule targets the highly conserved ATP-binding hinge region of Janus kinases (JAKs) or the allosteric Type III pocket of Receptor-Interacting Protein Kinase 1 (RIPK1).

  • TYK2/JAK1 Analogs (e.g., Compound 48 / JAK1/TYK2-IN-3): The introduction of difluoromethyl groups and specific spirocyclic modifications enhances metabolic stability while locking the molecule into a conformation that perfectly occupies the TYK2/JAK1 ATP pocket[2]. This dual inhibition effectively blocks cytokine-driven Th1, Th2, and Th17 cell formation[4].

  • RIPK1 Analogs (e.g., Compound 41): Utilizing the same base scaffold, virtual screening and subsequent optimization yielded derivatives that bind to the allosteric pocket of RIPK1[5]. This locks RIPK1 in an inactive "DLG-out/DFG-out" conformation, preventing the downstream recruitment of RIPK3 and MLKL[3].

Quantitative Efficacy Comparison

The following table synthesizes the biochemical and cellular efficacy of the leading analogs derived from this scaffold.

ParameterCompound 48 (TYK2/JAK1 Analog)Compound 41 (RIPK1 Analog)
Primary Target(s) TYK2, JAK1RIPK1
Biochemical IC₅₀ TYK2: 6 nM; JAK1: 37 nM[2]RIPK1: 92 nM[3]
Selectivity Profile >23-fold selectivity against JAK2; >60-fold against JAK3[6]Highly selective over RIPK3 and 300+ other kinases[7]
Primary Disease Model Acute Ulcerative Colitis (IBD)[2]Necroptosis / SIRS[3]
In Vivo Efficacy Superior anti-inflammatory efficacy compared to Tofacitinib[2]Significant anti-necroptotic effect in U937 cellular models[5]
Metabolic Stability Excellent (due to difluoromethyl substitution)[2]Moderate to High (optimized via lipophilic groups)[7]

Mechanistic Pathways & Visualizations

Understanding the exact node of intervention is critical for predicting off-target effects and designing combination therapies. Below are the specific signaling cascades modulated by these analogs.

JAK_STAT IL23 Cytokines (e.g., IL-23) Receptor Cytokine Receptor IL23->Receptor JAK JAK1 / TYK2 Kinases Receptor->JAK STAT STAT Phosphorylation JAK->STAT ATP Hydrolysis Gene Pro-inflammatory Genes STAT->Gene Cmpd48 Compound 48 (Dual Inhibitor) Cmpd48->JAK Blocks ATP Binding Pocket

Fig 1. Mechanism of dual TYK2/JAK1 inhibition by spirocyclic analogs in the JAK/STAT pathway.

RIPK1_Path TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 RIPK1 RIPK1 Kinase TNFR1->RIPK1 RIPK3 RIPK3 / MLKL Complex RIPK1->RIPK3 Kinase Activation Necro Necroptotic Cell Death RIPK3->Necro Cmpd41 Compound 41 (RIPK1 Inhibitor) Cmpd41->RIPK1 Type III Allosteric Inhibition

Fig 2. Inhibition of the RIPK1-driven necroptosis signaling cascade by spirocyclic analogs.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness in your comparative studies, the following protocols have been designed as self-validating systems. Causality for critical reagent choices is explicitly defined.

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo)

This assay measures the ability of the analogs to block target phosphorylation by quantifying unconsumed ATP[6].

  • Enzyme/Substrate Preparation: Prepare 1X Kinase Buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 2 mM DTT.

    • Causality: DTT is strictly required to prevent the oxidation of catalytic cysteine residues within the kinase domain, ensuring the enzyme remains in its active, native conformation.

  • Compound Pre-incubation: Dispense 2,8-diazaspiro[4.5]decan-1-one analogs (serial dilutions in DMSO) into a 384-well plate. Add the purified kinase (e.g., TYK2 or RIPK1) and incubate for 30 minutes at room temperature.

    • Causality: Many spirocyclic analogs exhibit slow-binding kinetics. Pre-incubation allows the inhibitor-enzyme complex to reach thermodynamic equilibrium before the reaction begins.

  • Reaction Initiation: Add the specific peptide substrate and ATP to initiate the reaction. Crucial: The ATP concentration must be set exactly at the Km​ value for the specific kinase being tested.

    • Causality: If ATP is in vast excess, competitive inhibitors (like Compound 48) will appear falsely inactive. Setting ATP at Km​ ensures maximum sensitivity to competitive binding.

  • Readout & Validation: After 60 minutes, add ADP-Glo reagent to terminate the reaction and deplete remaining ATP. Read luminescence.

    • Self-Validation Checkpoint: Calculate the Z'-factor using DMSO as the negative control and a known reference inhibitor (e.g., Tofacitinib for JAK[2], Nec-1s for RIPK1[7]) as the positive control. A Z' > 0.6 confirms assay robustness and validates the IC₅₀ curve fit.

Protocol B: Cellular Necroptosis Rescue Assay (U937 Cells)

Used to validate the functional cellular efficacy of RIPK1-targeting analogs (e.g., Compound 41)[3].

  • Cell Priming: Seed U937 human monocytes at 10,000 cells/well. Pre-treat the cells with 20 μM zVAD-fmk for 1 hour.

    • Causality: zVAD-fmk is a pan-caspase inhibitor. Blocking caspases suppresses standard apoptosis, forcing the cells strictly down the RIPK1/RIPK3-dependent necroptosis pathway upon stimulation.

  • Inhibitor Treatment: Add the spirocyclic analog (Compound 41) at varying concentrations (1 nM to 10 μM) and incubate for 1 hour.

  • Stimulation: Add 20 ng/mL human TNF-α to trigger necroptosis. Incubate for 24 hours at 37°C.

  • Viability Readout: Add CellTiter-Glo reagent and measure ATP-dependent luminescence to quantify surviving cells.

    • Self-Validation Checkpoint: Wells treated with TNF-α + zVAD-fmk (without inhibitor) must show <10% viability. Wells treated with TNF-α + zVAD-fmk + Nec-1s (positive control) must show >90% viability. Only if these conditions are met can the analog's EC₅₀ be considered valid.

References

  • Yang, T., et al. (2022). "Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease." Journal of Medicinal Chemistry. ACS Publications. Available at:[Link]

  • Wang, Y., et al. (2022). "Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors." Bioorganic & Medicinal Chemistry. Elsevier. Available at:[Link]

Sources

Validation

X-ray crystallography validation of 2-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride

X-Ray Crystallography Validation of 2-Phenyl-2,8-diazaspiro[4.5]decan-1-one Hydrochloride: A Comparative Analytical Guide Executive Summary & Rationale Spirocyclic scaffolds are revolutionizing modern drug discovery by a...

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Author: BenchChem Technical Support Team. Date: April 2026

X-Ray Crystallography Validation of 2-Phenyl-2,8-diazaspiro[4.5]decan-1-one Hydrochloride: A Comparative Analytical Guide

Executive Summary & Rationale

Spirocyclic scaffolds are revolutionizing modern drug discovery by allowing medicinal chemists to escape "flatland." By occupying defined three-dimensional chemical space, spirocycles like 2-phenyl-2,8-diazaspiro[4.5]decan-1-one provide rigid geometries that perfectly position pharmacophores for target engagement. This specific diazaspiro core has been successfully utilized in the development of highly potent, orally bioavailable1[1] and selective modulators of the2[2].

However, the very 3D complexity that makes this scaffold valuable also makes its structural validation challenging. Confirming the precise chair conformation of the piperidine ring and the envelope conformation of the pyrrolidinone ring is critical. As a Senior Application Scientist, I approach structural validation not as a mere analytical checkpoint, but as a self-validating system. This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against alternative methods and provides a rigorous, causality-driven protocol for the absolute structural determination of 2-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride (CAS 64097-88-7).

Comparative Analysis of Structural Validation Modalities

When validating a rigid spirocycle, researchers typically choose between solution-state and solid-state techniques. Table 1 summarizes the performance of the three primary modalities.

Table 1: Quantitative Comparison of Structural Validation Methods for Spirocyclic Hydrochlorides

Analytical MethodResolution / AccuracySample RequirementPhysical StateAbsolute Configuration?Turnaround Time
SCXRD (Gold Standard) < 0.84 Å (Atomic)> 10 µm single crystalSolid (Crystal)Yes (via anomalous dispersion)24 - 48 hours
2D NMR (NOESY/ROESY) ~2.5 - 5.0 Å (Through-space)5 - 15 mgSolution (D2O/DMSO-d6)No (Requires chiral derivatization)4 - 12 hours
MicroED (Cryo-EM) ~1.0 - 1.2 Å< 1 µm nanocrystalsSolid (Powder/Grid)Challenging (Dynamical scattering)3 - 5 days

Analytical Insights: While 2D NMR is excellent for routine batch-to-batch verification in solution, it only provides time-averaged, through-space distance constraints. It cannot unambiguously assign the exact dihedral angles of the spiro-junction. 3[3], but dynamical electron scattering complicates the extraction of precise atomic displacement parameters. SCXRD remains the only self-validating method that provides an unambiguous, high-resolution 3D map of the molecule.

Crystallization Strategy: The Causality of the Hydrochloride Salt

The free base of 2-phenyl-2,8-diazaspiro[4.5]decan-1-one often resists crystallization, forming amorphous solids or oils due to the conformational flexibility of the secondary amine and a lack of strong intermolecular hydrogen bond networks.

The Causality of Salt Selection: We intentionally utilize the hydrochloride salt (HCl) form. Protonation of the basic piperidine nitrogen introduces strong ionic interactions and highly directional N-H···Cl hydrogen bonds. This thermodynamic driving force drastically lowers the entropic penalty of crystallization, forcing the molecules into a highly ordered lattice. Furthermore, the chloride ion ( Z=17 ) acts as a heavy atom. When irradiated with Cu K α X-rays ( λ=1.54184 Å), the chloride ion yields a significant anomalous scattering signal, which is essential for solving the phase problem and calculating the Flack parameter to confirm absolute structure.

G A 2-phenyl-2,8-diazaspiro[4.5]decan-1-one HCl (Purified Powder) B Solubility & Supersaturation Screen A->B C Hanging Drop Vapor Diffusion (Primary) B->C D Microbatch under Oil (Secondary) B->D E Optimization (Precipitant, pH, Temp) C->E D->E F Diffraction-Quality Single Crystal E->F

Fig 1. Decision tree for crystallization screening of spirocyclic hydrochlorides.

Step-by-Step Experimental Protocol: Self-Validating SCXRD Workflow

Phase 1: Crystallization via Hanging Drop Vapor Diffusion

  • Solvent Preparation: Dissolve 10 mg of 2-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride in 1 mL of HPLC-grade water/methanol (80:20 v/v) to create a near-saturated stock solution.

  • Drop Assembly: On a siliconized glass coverslip, mix 2 µL of the compound stock with 2 µL of the reservoir solution (e.g., 0.1 M HEPES pH 7.5, 20% PEG 4000).

  • Equilibration: Invert the coverslip over a well containing 500 µL of the reservoir solution and seal with vacuum grease.

  • Causality Check: Vapor diffusion slowly increases the concentration of both the compound and the precipitant as water transfers from the drop to the reservoir. This slow approach to the nucleation zone ensures the growth of a single, macroscopic crystal rather than microcrystalline showers.

Phase 2: Crystal Mounting & Cryoprotection

  • Harvesting: Under a polarized light microscope, identify a crystal with sharp extinction (indicating a single crystal domain) measuring approximately 0.1 x 0.1 x 0.2 mm.

  • Cryoprotection: Transfer the crystal into a drop of Paratone-N oil. Causality Check: The oil displaces surface water, preventing the formation of crystalline ice during freezing, which would otherwise produce parasitic diffraction rings and obscure the sample's signal.

  • Flash-Cooling: Mount the crystal on a MiTeGen loop and plunge it into a 100 K nitrogen gas stream.4[4].

Phase 3: Data Collection & Processing

  • Diffraction: Collect data using a microfocus Cu K α source ( λ=1.54184 Å) equipped with a photon-counting pixel detector. Collect a full sphere of data to ensure high redundancy for anomalous dispersion measurements.

  • Integration & Phasing: Integrate the frames using APEX3 or CrysAlisPro. Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Anisotropically refine all non-hydrogen atoms.

G A Cryo-Mounting (100 K) B Diffraction (Cu K-alpha) A->B C Phasing (Direct Methods) B->C D Refinement (Least-Squares) C->D E Validation (IUCr CheckCIF) D->E

Fig 2. Self-validating X-ray diffraction data processing and refinement pipeline.

Data Validation & Quality Metrics

A protocol is only as good as its validation criteria. To ensure the structural assignment is an absolute, self-validating truth, the final Crystallographic Information File (CIF) must be evaluated against the5[5] and deposited into the 6[6].

Key Acceptance Criteria:

  • R1​ (Unweighted R-factor): Must be < 0.05 (5%). This indicates excellent agreement between the observed diffraction amplitudes and those calculated from the model.

  • wR2​ (Weighted R-factor): Must be < 0.15.

  • Goodness-of-Fit (GoF): Should be approximately 1.00, confirming that the model correctly accounts for the experimental errors.

  • Flack Parameter: For absolute structure determination, the Flack parameter must be 0.00(10) or lower. A value near 0 confirms the correct enantiomorph/conformation, while a value near 1 indicates the inverted structure.

References

  • Novel complex crystal structure of prolyl hydroxylase domain-containing protein 2 (PHD2): 2,8-Diazaspiro[4.5]decan-1-ones as potent, orally bioavailable PHD2 inhibitors. PubMed.
  • Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associ
  • Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. IUCr Journals.
  • Models of thermal motion in small-molecule crystallography. IUCr Journals.
  • Teaching Crystallography by Determining Small Molecule Structures and 3-D Printing: An Inorganic Chemistry Laboratory Module.
  • Deposit - The Cambridge Crystallographic D

Sources

Comparative

A Comparative Guide to the Spectroscopic Characterization of 2-Phenyl-2,8-diazaspiro[4.5]decan-1-one Hydrochloride

For researchers and professionals in drug development, the precise structural confirmation of novel chemical entities is a cornerstone of progress. The diazaspiro[4.5]decane scaffold has emerged as a privileged structure...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the precise structural confirmation of novel chemical entities is a cornerstone of progress. The diazaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, valued for its rigid, three-dimensional conformation which can enhance target binding and improve pharmacokinetic properties. This guide provides an in-depth, predictive analysis of the key spectroscopic characteristics of a prominent member of this class, 2-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride .

As experimental spectra for this specific compound are not widely published, this guide will establish a robust, predicted spectroscopic profile. This is achieved through a comparative analysis with structurally related, well-characterized molecules: N-phenyl-2-pyrrolidone and 2-phenylpiperidine . By deconstructing the target molecule into its core functional components—the N-phenyl lactam and the phenyl-substituted piperidine ring—we can confidently anticipate its spectral behavior. This document will explain the causal relationships behind spectral features and provide detailed, field-proven protocols for obtaining high-quality data.

Part 1: Infrared (IR) Spectroscopic Characterization

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a bond will absorb energy at its characteristic frequency, resulting in a vibrational transition that is detected by the instrument. For a complex molecule like 2-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride, the IR spectrum is a unique fingerprint, revealing the presence of its key structural motifs.

Causality in Experimental Design: The KBr Pellet Method

The target compound is a hydrochloride salt, which is a crystalline solid at room temperature. The Potassium Bromide (KBr) pellet method is the gold standard for acquiring the transmission IR spectrum of a solid sample.

Why KBr? High-purity KBr is chosen as the matrix for several critical reasons:

  • IR Transparency: Potassium bromide is transparent to infrared radiation in the typical analysis range (4000–400 cm⁻¹), meaning it does not produce interfering absorption bands.

  • Plastic Deformation: Under high pressure, KBr exhibits cold flow, allowing it to form a homogenous, transparent, glass-like disc.

  • Inertness: KBr is a salt and is generally unreactive with most organic analytes.

The primary experimental challenge is the hygroscopic nature of KBr; it readily absorbs atmospheric moisture. Water displays a very strong, broad absorption band around 3400 cm⁻¹ (O-H stretching) and a medium band near 1630 cm⁻¹ (H-O-H bending), which can obscure key signals from the analyte.[1] Therefore, rigorous drying of the KBr and all equipment is paramount for a clean spectrum.

Experimental Protocol: FTIR Analysis via KBr Pellet

This protocol outlines the self-validating steps to produce a high-quality KBr pellet.

G cluster_prep Material & Equipment Preparation cluster_mixing Sample Preparation & Mixing cluster_press Pellet Formation & Analysis prep1 Dry spectroscopy-grade KBr (e.g., 110°C for 2-4 hours). Store in a desiccator. mix2 Weigh ~150-200 mg of dried KBr. prep1->mix2 prep2 Thoroughly clean agate mortar, pestle, and die set with acetone or ethanol and dry completely. mix3 Grind the sample to a fine powder in the agate mortar. prep2->mix3 mix1 Weigh ~1-2 mg of the 2-phenyl-2,8-diazaspiro[4.5]decan-1-one HCl sample. mix1->mix3 mix4 Add KBr to the mortar and mix gently but thoroughly with the sample until homogenous. mix2->mix4 mix3->mix4 press1 Transfer the mixture to the die assembly. mix4->press1 press2 Place in a hydraulic press. Apply 8-10 metric tons of pressure. press1->press2 press3 Hold pressure for ~2 minutes to allow KBr to form a transparent disc. press2->press3 press4 Carefully remove the pellet and place in the spectrometer's sample holder. press3->press4 press5 Acquire the FTIR spectrum. press4->press5

Figure 1: Workflow for KBr Pellet Preparation for FTIR Spectroscopy.
Predicted IR Spectrum of 2-Phenyl-2,8-diazaspiro[4.5]decan-1-one Hydrochloride

The structure contains several key functional groups that will give rise to characteristic absorption bands.

  • N-H and C-H Stretching Region (4000-2800 cm⁻¹):

    • N-H Stretch: As a hydrochloride salt, the secondary amine of the piperidine ring will be protonated, forming a secondary ammonium ion (-NH₂⁺-). This will produce broad absorption bands in the 2700-2400 cm⁻¹ range, which are characteristic of amine salts.

    • Aromatic C-H Stretch: The C-H bonds on the phenyl ring will show sharp, medium-intensity stretching vibrations just above 3000 cm⁻¹ (typically 3100-3030 cm⁻¹).

    • Aliphatic C-H Stretch: The C-H bonds of the pyrrolidinone and piperidine rings will produce strong, sharp absorptions just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).

  • Carbonyl (C=O) Stretching Region (1800-1650 cm⁻¹):

    • Amide C=O Stretch: This is one of the most intense and diagnostic peaks in the spectrum. The five-membered lactam ring introduces ring strain, which typically shifts the C=O stretch to a higher wavenumber compared to an acyclic amide. For a γ-lactam, this peak is expected to be very strong and appear around 1700-1750 cm⁻¹ .

  • Fingerprint Region (1650-600 cm⁻¹):

    • Aromatic C=C Stretch: The phenyl ring will exhibit two or three characteristic medium-intensity bands in the 1600-1450 cm⁻¹ region.

    • N-H Bend: The bending vibration of the secondary ammonium group will appear around 1600-1550 cm⁻¹.

    • Aliphatic C-H Bend: Scissoring and rocking vibrations for the CH₂ groups will be present around 1470-1440 cm⁻¹.

    • C-N Stretch: The C-N stretching vibrations of the lactam and piperidine ring will appear in the 1350-1200 cm⁻¹ range.

    • Aromatic C-H Out-of-Plane Bend: A strong band between 770-730 cm⁻¹ and another between 710-690 cm⁻¹ would strongly indicate a monosubstituted benzene ring.

Comparative IR Analysis

To substantiate these predictions, we compare the expected spectrum with that of its constituent parts.

G cluster_analogs Comparative Analogs Target 2-Phenyl-2,8-diazaspiro[4.5]decan-1-one HCl (Target Molecule) Lactam N-Phenyl-2-pyrrolidone (Lactam Analog) Target->Lactam Isolates N-Phenyl Lactam Moiety Piperidine 2-Phenylpiperidine (Piperidine Analog) Target->Piperidine Isolates Phenyl-Substituted Piperidine Moiety

Figure 2: Logic for Comparative Spectroscopic Analysis.
Functional Group Vibration Predicted Range for Target (cm⁻¹) N-Phenyl-2-pyrrolidone (cm⁻¹) [2][3]2-Phenylpiperidine (as HCl salt) (cm⁻¹) [1][4][5]Rationale for Comparison
Amide C=O Stretch ~1710 (Very Strong) ~1695 (Very Strong)N/AThe lactam C=O is the most prominent feature. Its position in the target will be similar to the simple lactam analog.
Aromatic C-H Stretch 3100-3030 (Medium) ~3060 (Medium)~3050 (Medium)Confirms the presence of the phenyl ring, common to all three molecules.
Aliphatic C-H Stretch 2980-2850 (Strong) ~2950 (Strong)~2940 (Strong)The target combines features from both analogs, expecting a complex, strong absorption pattern.
Ammonium N-H Stretch 2700-2400 (Broad, Strong) N/A2700-2400 (Broad, Strong)This key feature arises from the protonated piperidine nitrogen and is absent in the neutral lactam analog.
Aromatic C=C Stretches 1600-1450 (Medium) ~1595, ~1495 (Medium)~1600, ~1490 (Medium)The phenyl ring skeletal vibrations will be present and similar across all three compounds.
Aromatic C-H OOP Bend ~750 & ~690 (Strong) ~755 & ~695 (Strong)~760 & ~700 (Strong)These two strong bands are highly diagnostic for a monosubstituted phenyl ring.

This comparison demonstrates that the spectrum of the target molecule can be interpreted as a composite of its core structures. It will uniquely feature both the strong lactam C=O stretch from the N-phenyl-pyrrolidone-like portion and the broad ammonium N-H stretch from the piperidine hydrochloride-like portion.

Part 2: UV-Visible (UV-Vis) Spectroscopic Characterization

UV-Vis spectroscopy provides information about the electronic structure of a molecule by measuring the absorption of light in the ultraviolet and visible regions. This absorption corresponds to the promotion of electrons from a ground state to a higher energy excited state. The technique is particularly sensitive to conjugated π-systems, which serve as the primary chromophores (light-absorbing parts) in many organic molecules.

Causality in Experimental Design: Solvent Selection and Analysis

The primary chromophore in 2-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride is the N-phenyl lactam system . The benzene ring contains a conjugated π-system, and its electronic transitions (π → π*) are responsible for UV absorption. The attached lactam group acts as an auxochrome, a substituent that can modify the absorption characteristics (wavelength and intensity) of the chromophore.

Why Methanol? For analyzing hydrochloride salts, a polar protic solvent is often ideal.

  • Solubility: Methanol is an excellent solvent for many organic salts.[6]

  • UV Transparency: Methanol has a low UV cutoff wavelength (~205 nm), meaning it is transparent in the region where most aromatic compounds absorb (250-280 nm).[7]

  • Protic Nature: As a protic solvent, it can stabilize the ground and excited states of the molecule through hydrogen bonding, though this can sometimes reduce the fine vibrational structure of the absorption bands compared to non-polar solvents.[8]

The analysis follows the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte and the path length of the light through the sample. This allows for both qualitative identification (by λmax) and quantitative measurement.

Experimental Protocol: UV-Vis Spectrum Acquisition

G cluster_prep Solution Preparation cluster_analysis Spectrometer Analysis prep1 Accurately weigh a small amount of the HCl salt (~5-10 mg). prep2 Dissolve in spectroscopic-grade methanol in a volumetric flask to make a stock solution (e.g., 1 mg/mL). prep1->prep2 prep3 Perform serial dilutions with methanol to achieve a final concentration with an absorbance between 0.2 and 1.0 AU. prep2->prep3 ana3 Replace the blank with a quartz cuvette containing the sample solution. prep3->ana3 ana1 Fill a quartz cuvette with pure methanol (the 'blank'). ana2 Place the blank in the spectrometer and record a baseline spectrum. ana1->ana2 ana2->ana3 ana4 Scan the absorbance from ~400 nm down to 200 nm. ana3->ana4 ana5 Identify the wavelength(s) of maximum absorbance (λmax). ana4->ana5

Figure 3: Workflow for UV-Vis Spectroscopic Analysis.
Predicted UV-Vis Spectrum of 2-Phenyl-2,8-diazaspiro[4.5]decan-1-one Hydrochloride

The UV spectrum of benzene typically shows a weak, fine-structured absorption band (the "B-band") around 255 nm, which arises from a symmetry-forbidden π → π* transition.[9] Substitution on the ring can alter this absorption.

  • Chromophore: The N-phenyl lactam moiety. The nitrogen lone pair can interact with the π-system of the benzene ring, and the carbonyl group can also influence the electronic distribution.

  • Expected Absorption: The target molecule is expected to exhibit a primary absorption band (λmax) in the 250-270 nm range. This corresponds to the B-band of the benzene ring, likely showing a slight bathochromic (red) shift and an increase in intensity (hyperchromic effect) due to the N-acyl substitution. The fine vibrational structure often seen for benzene itself will likely be absent, resulting in a single, broad absorption peak, which is typical for substituted benzenes in polar solvents.[8]

Comparative UV-Vis Analysis

The choice of comparative compounds is designed to isolate the chromophore responsible for the UV absorption.

Compound Predicted λmax in Methanol (nm) Molar Absorptivity (ε) Rationale for Comparison
2-Phenyl-2,8-diazaspiro[4.5]decan-1-one HCl ~260-265 ModerateThe N-phenyl lactam is the dominant chromophore. The spiro-piperidine ring is aliphatic and not conjugated with the phenyl ring, so it is expected to have a negligible effect on the π → π* transition.
N-Phenyl-2-pyrrolidone ~260-265 ModerateThis analog contains the identical N-phenyl lactam chromophore. Its UV-Vis spectrum should be nearly identical to that of the target molecule, providing a strong validation of the prediction.
2-Phenylpiperidine ~255-260 LowIn this molecule, the phenyl ring is attached to a non-acyl nitrogen. The UV absorption will be very similar to that of toluene or ethylbenzene, representing the baseline absorption of a simple alkyl-substituted benzene ring. The intensity will be significantly lower than in the target compound.

This comparative analysis strongly suggests that the UV-Vis spectrum of the target molecule is dictated almost entirely by its N-phenyl lactam component. The key difference between the target and 2-phenylpiperidine would be the significantly higher molar absorptivity (a more "allowed" transition) in the target due to the influence of the lactam group on the phenyl ring's electronic system.

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic characterization of 2-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride. By leveraging fundamental spectroscopic principles and a logical, comparative analysis with simpler structural analogs, we can confidently anticipate the key features of its IR and UV-Vis spectra.

  • The IR spectrum will be uniquely defined by the simultaneous presence of a strong lactam carbonyl absorption around 1710 cm⁻¹ and broad secondary ammonium N-H stretching bands between 2700-2400 cm⁻¹ .

  • The UV-Vis spectrum will be characterized by a π → π* transition with a λmax around 260-265 nm in methanol, a feature dictated entirely by the N-phenyl lactam chromophore.

The detailed protocols and causal explanations provided herein serve as a robust guide for researchers in obtaining and interpreting high-quality spectroscopic data for this and other related diazaspirocyclic compounds, ensuring structural integrity in the drug discovery and development pipeline.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2723721, Piperidine, hydrochloride (1:1). Retrieved from [Link].

  • Brennan, N.F. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78375, 1-Phenylpyrrolidin-2-one. Retrieved from [Link].

  • Quora (2020). Which solvent is best for the UV vis spectrum, and why?. Retrieved from [Link].

  • Kintek (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link].

  • Wiley-VCH GmbH (2025). Piperidine hydrochloride. SpectraBase. Retrieved from [Link].

  • Virtual Labs (n.d.). Solvent Effects on the UV-visible Absorption Spectra. Amrita Vishwa Vidyapeetham. Retrieved from [Link].

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Validation

A Comparative Benchmarking Guide to 2-Phenyl-2,8-diazaspiro[4.5]decan-1-one Hydrochloride in Key Target Assays

This guide provides a comprehensive analysis of the versatile 2,8-diazaspiro[4.5]decan-1-one scaffold, with a focus on the representative compound, 2-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride. In the landscape...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the versatile 2,8-diazaspiro[4.5]decan-1-one scaffold, with a focus on the representative compound, 2-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride. In the landscape of modern drug discovery, spirocyclic scaffolds are of increasing interest due to their structural rigidity and three-dimensional character, which can lead to improved potency and selectivity. The 2,8-diazaspiro[4.5]decan-1-one core has emerged as a privileged structure, with derivatives showing activity against a range of important biological targets.

This document serves as a practical, in-depth resource for researchers, scientists, and drug development professionals. We will objectively compare the performance of this scaffold against established benchmark compounds in key target assays, supported by detailed experimental protocols and data. The focus is not merely on the results, but on the scientific rationale behind the chosen assays and methodologies, ensuring a robust and reproducible approach to characterization.

Introduction to the 2,8-Diazaspiro[4.5]decan-1-one Scaffold

The 2,8-diazaspiro[4.5]decan-1-one moiety is a key building block in medicinal chemistry. Its derivatives have been investigated for a variety of therapeutic applications, including the treatment of inflammatory diseases and fungal infections. Recent studies have highlighted the potential of this scaffold to yield potent inhibitors of key signaling proteins. Specifically, derivatives have been identified as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) and Janus Kinase (JAK) family members, such as TYK2 and JAK1.[1][2][3][4]

Given the therapeutic importance of these targets, this guide will focus on benchmark testing of 2-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride against established inhibitors in assays for RIPK1, JAK1/TYK2, and the Sigma-1 receptor—a target often associated with spirocyclic structures.

Target Selection and Rationale

The selection of appropriate target assays is critical for a meaningful benchmark study. The targets chosen for this guide are based on the documented activity of the broader 2,8-diazaspiro[4.5]decan-1-one chemical series and the structural features of the phenyl-substituted derivative.

  • Receptor-Interacting Protein Kinase 1 (RIPK1): A crucial mediator of necroptosis, a form of programmed cell death implicated in various inflammatory and neurodegenerative diseases.[1][3] Inhibition of RIPK1 is a promising therapeutic strategy.

  • Janus Kinase 1 (JAK1) and Tyrosine Kinase 2 (TYK2): These non-receptor tyrosine kinases are integral components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors. Dysregulation of this pathway is central to many autoimmune and inflammatory conditions.[2][4]

  • Sigma-1 Receptor (S1R): A unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, the S1R is involved in cellular stress responses and has been implicated in a range of neurological and psychiatric disorders.[5] Spirocyclic scaffolds are a common feature of high-affinity S1R ligands.

The following diagram illustrates the signaling pathways associated with these targets.

Signaling_Pathways cluster_0 Necroptosis Pathway cluster_1 JAK-STAT Pathway cluster_2 Sigma-1 Receptor Modulation TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 binds RIPK1 RIPK1 TNFR1->RIPK1 recruits & activates MLKL MLKL RIPK1->MLKL phosphorylates Necroptosis Necroptosis MLKL->Necroptosis induces Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor binds JAK1/TYK2 JAK1/TYK2 Cytokine Receptor->JAK1/TYK2 activates STAT STAT JAK1/TYK2->STAT phosphorylates Gene Transcription Gene Transcription STAT->Gene Transcription regulates Cellular Stress Cellular Stress S1R S1R Cellular Stress->S1R activates Cellular Homeostasis Cellular Homeostasis S1R->Cellular Homeostasis promotes

Caption: Overview of Signaling Pathways for Target Assays.

Comparative Performance Analysis

The following sections detail the experimental protocols and comparative data for 2-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride against established benchmark compounds.

RIPK1 Kinase Inhibition Assay

Rationale: To determine the direct inhibitory activity of the test compound on RIPK1 kinase, a biochemical assay measuring the phosphorylation of a substrate is employed. This provides a direct measure of potency (IC50).

Benchmark Compound: GSK2982772 (A potent and selective RIPK1 inhibitor).

Experimental Protocol: A time-resolved fluorescence energy transfer (TR-FRET) assay is a robust method for measuring kinase activity.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Recombinant human RIPK1 enzyme.

    • ULight™-labeled peptide substrate.

    • Europium-labeled anti-phospho-substrate antibody.

    • ATP solution.

  • Assay Procedure:

    • Add 2 µL of serially diluted 2-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride or benchmark compound to a 384-well plate.

    • Add 4 µL of RIPK1 enzyme solution.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of a mixture of ATP and ULight™-peptide substrate.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect phosphorylation by adding 10 µL of Europium-labeled antibody solution.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET-compatible reader.

  • Data Analysis:

    • Calculate the TR-FRET ratio and plot against the compound concentration.

    • Determine the IC50 value using a four-parameter logistic fit.

Comparative Data:

CompoundRIPK1 IC50 (nM)
2-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochlorideTo be determined
GSK2982772 (Benchmark)10 - 50
JAK1/TYK2 Cellular Assay

Rationale: To assess the inhibitory effect of the test compound on JAK1 and TYK2 in a cellular context, a cytokine-induced STAT phosphorylation assay is performed. This provides a measure of cellular potency.

Benchmark Compound: Tofacitinib (A pan-JAK inhibitor).

Experimental Protocol: This protocol utilizes an AlphaLISA® SureFire® Ultra™ assay to quantify phosphorylated STAT proteins.

  • Cell Culture and Stimulation:

    • Culture a suitable cell line (e.g., U937 cells) expressing the target JAKs.

    • Starve the cells in a serum-free medium for 4-6 hours.

    • Pre-incubate the cells with serially diluted 2-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride or benchmark compound for 1 hour.

    • Stimulate the cells with an appropriate cytokine (e.g., Interferon-α for TYK2/JAK1) for 30 minutes.

  • Cell Lysis and Assay:

    • Lyse the cells using the provided lysis buffer.

    • Transfer the lysate to a 384-well plate.

    • Add the AlphaLISA® acceptor beads and biotinylated anti-STAT antibody and incubate.

    • Add streptavidin-donor beads and incubate in the dark.

    • Read the plate on an AlphaScreen-compatible reader.

  • Data Analysis:

    • Plot the AlphaLISA® signal against the compound concentration.

    • Determine the IC50 value using a four-parameter logistic fit.

Comparative Data:

CompoundJAK1 IC50 (nM)TYK2 IC50 (nM)
2-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochlorideTo be determinedTo be determined
Tofacitinib (Benchmark)1 - 1020 - 100
Sigma-1 Receptor Radioligand Binding Assay

Rationale: To determine the affinity of the test compound for the Sigma-1 receptor, a competitive radioligand binding assay is performed. This assay measures the ability of the test compound to displace a known high-affinity radioligand from the receptor.[6][7]

Benchmark Compound: (+)-Pentazocine (A high-affinity S1R ligand).

Experimental Protocol:

  • Membrane Preparation:

    • Prepare cell membranes from a cell line overexpressing the human Sigma-1 receptor (e.g., HEK-293).[6]

    • Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in the assay buffer.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., -pentazocine), and serially diluted 2-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride or benchmark compound.[6]

    • Incubate at 37°C for 120 minutes to reach equilibrium.[6]

    • Terminate the binding by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the compound concentration.

    • Determine the IC50 value and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Comparative Data:

CompoundSigma-1 Receptor Ki (nM)
2-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochlorideTo be determined
(+)-Pentazocine (Benchmark)1 - 10

The following diagram illustrates the workflow for the radioligand binding assay.

Radioligand_Binding_Assay_Workflow Start Start Membrane_Prep Prepare S1R-expressing cell membranes Start->Membrane_Prep Assay_Setup Combine membranes, [3H]-(+)-pentazocine, and test compound Membrane_Prep->Assay_Setup Incubation Incubate at 37°C for 120 min Assay_Setup->Incubation Filtration Rapid filtration to separate bound and free radioligand Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Scintillation_Counting Quantify radioactivity Washing->Scintillation_Counting Data_Analysis Calculate IC50 and Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End Assay_Logic Binding_Assay Radioligand Binding Assay (Measures Affinity - Ki) Functional_Assay_1 [35S]GTPγS Binding Assay (Measures G-protein activation - EC50, Emax) Binding_Assay->Functional_Assay_1 informs Functional_Assay_2 cAMP Accumulation Assay (Measures second messenger modulation - EC50/IC50) Binding_Assay->Functional_Assay_2 informs Compound_Characterization Comprehensive Compound Profile Functional_Assay_1->Compound_Characterization contributes to Functional_Assay_2->Compound_Characterization contributes to

Caption: Logical Flow from Binding Affinity to Functional Activity.

Conclusion

The 2,8-diazaspiro[4.5]decan-1-one scaffold represents a promising starting point for the development of novel therapeutics. This guide provides a framework for the systematic evaluation of derivatives, such as 2-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride, against key biological targets implicated in a range of diseases. By employing robust and well-validated assay methodologies, researchers can effectively characterize the potency, selectivity, and functional activity of new chemical entities based on this versatile core structure. The provided protocols and comparative data against established benchmarks offer a solid foundation for advancing drug discovery programs centered on this important chemical class.

References

  • cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) - Bio-protocol. Available at: [Link]

  • GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles - PMC. Available at: [Link]

  • Competitive Radioligand Binding Assays - Alfa Cytology. Available at: [Link]

  • [35S]GTPγS Binding Assay - Bio-protocol. Available at: [Link]

  • cAMP accumulation assay - Bio-protocol. Available at: [Link]

  • Radioligand binding methods: practical guide and tips - PubMed. Available at: [Link]

  • Radioligand binding assays - Bio-protocol. Available at: [Link]

  • GTPγS Binding Assay - Creative Bioarray. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available at: [Link]

  • cAMP Hunter™ eXpress GPCR Assay - Eurofins DiscoverX. Available at: [Link]

  • Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles - PubMed. Available at: [Link]

  • Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles - ACS Publications. Available at: [Link]

  • cAMP Accumulation Assay - Creative BioMart. Available at: [Link]

  • Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles | Request PDF - ResearchGate. Available at: [Link]

  • A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging - MDPI. Available at: [Link]

  • Sigma-1 Receptor Assays with Fluorescent Ligands | Celtarys. Available at: [Link]

  • Functional selectivity of EM-2 analogs at the mu-opioid receptor - Frontiers. Available at: [Link]

  • A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset - Frontiers. Available at: [Link]

  • Sigma Receptor Binding Assays - PubMed - NIH. Available at: [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed. Available at: [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - ACS Publications. Available at: [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - ResearchGate. Available at: [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Operational Safety and Logistics Guide: Handling 2-Phenyl-2,8-diazaspiro[4.5]decan-1-one Hydrochloride

Executive Summary & Physicochemical Hazard Profile 2-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride (CAS No. 64097-88-7) is a highly valued spiropiperidine building block, frequently utilized as a critical intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Hazard Profile

2-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride (CAS No. 64097-88-7) is a highly valued spiropiperidine building block, frequently utilized as a critical intermediate in the synthesis of neuroactive compounds and complex receptor antagonists[1].

As a Senior Application Scientist, I frequently observe that the primary operational failure when handling spirocyclic amine hydrochlorides is the underestimation of their physical properties. While the chemical is stored sealed in dry conditions at 2-8°C[1], handling it at room temperature introduces specific logistical challenges.

The Causality of the Hazard: The hydrochloride salt form of this spirocycle presents as a fine, potentially hygroscopic crystalline powder. Powders with low moisture content and high resistivity accumulate triboelectric (static) charge during routine friction—such as unscrewing a plastic storage vial. This static charge causes severe coulombic repulsion, leading the powder to instantly aerosolize or forcefully adhere to spatulas and gloves upon opening. This not only compromises the accuracy of stoichiometric weighing but introduces a high-risk inhalation and dermal sensitization pathway. Therefore, specialized Personal Protective Equipment (PPE) and engineering controls are not just regulatory formalities; they are the foundation of experimental integrity.

Tiered Personal Protective Equipment (PPE) Matrix

Under [2], laboratory directors must assess workplace hazards to select appropriate PPE. The following matrix summarizes the quantitative and qualitative PPE requirements based on the operational scale of the compound.

Task ScaleEye/Face ProtectionRespiratory ProtectionDermal/Hand ProtectionBody/Other Controls
Analytical Scale (< 100 mg)ANSI Z87.1 Safety Glasses with side shields.None required if handled strictly inside a certified fume hood.Single layer nitrile gloves (minimum 4 mil thickness).Flame-resistant lab coat; anti-static zero-stat gun.
Scale-Up / Bulk (> 1 gram)Chemical splash goggles and full face shield.[3] if external transfer is unavoidable.Double-gloved nitrile (inner 4 mil, outer 8 mil extended cuff).Tyvek sleeves or chemical-resistant apron; localized exhaust.

Step-by-Step Operational Protocols

To ensure[4], every protocol described below operates as a self-validating system —meaning any failure in the safety barrier is immediately detectable by the researcher before harm occurs.

Protocol A: Analytical Scale Weighing & Transfer
  • Engineering Control Validation: Turn on the analytical balance enclosure or chemical fume hood.

    • Self-Validation Check: Visually inspect the magnehelic pressure gauge. If the differential reads zero, the hood has failed. Do not open the chemical vial.

  • Static Mitigation (Critical Step): Before opening, point an anti-static zero-stat gun at the sealed vial and the metal weighing spatula. Pull and release the trigger slowly to bathe the area in positive and negative ions.

    • Causality: Neutralizing the surface charge prevents the HCl powder from "jumping" out of the vial, mitigating both respiratory exposure and mass loss.

  • PPE Donning: Don standard nitrile gloves, safety glasses, and a lab coat[5].

  • Execution: Use a micro-spatula to transfer the solid. Cap the primary vial immediately after extracting the required mass.

Protocol B: Multigram Scale-Up & Reaction Setup
  • Double-Gloving: Don two pairs of nitrile gloves.

    • Self-Validation Check: Use a brightly colored inner glove (e.g., green) and a standard outer glove (e.g., blue). If the outer glove tears during a bulk transfer, the contrasting color immediately alerts the researcher to the breach while the inner glove maintains the dermal barrier.

  • Solvent Quenching: When charging a large reactor, do not carry bulk dry powder across the lab. Instead, dissolve the 2-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride in the designated reaction solvent (e.g., Dichloromethane or DMF) inside the primary fume hood. Transfer the compound as a solution to eliminate aerosolization risks.

Decontamination and Spill Response

Spills of active pharmaceutical intermediates (APIs) must be addressed immediately to prevent tracking and airborne dispersion.

  • Isolate: Alert nearby personnel and secure the immediate area.

  • The Wet-Wipe Method: Do NOT dry sweep. Dry sweeping forcefully aerosolizes the fine hydrochloride powder. Instead, dampen a disposable absorbent pad with a mild solvent (such as a 70% Isopropanol/Water mixture) to solubilize and capture the salt.

  • Surface Decontamination: Wipe the area systematically from the perimeter inward to the center to contain the spill footprint.

Disposal and Waste Management Plan

Disposal must strictly adhere to[6], which governs hazardous waste generated at academic and research laboratories.

  • Solid Waste: Contaminated outer gloves, empty reagent vials, and wet-wipes used for spill cleanup must be placed in a designated, leak-proof solid hazardous waste container labeled "Hazardous Waste - API Contaminated Debris."

  • Liquid Waste Segregation: If the compound is dissolved during the reaction, segregate the waste streams carefully. Solutions containing halogenated solvents must be deposited in the "Halogenated Organic Waste" carboy.

  • Accumulation Limits: Ensure all Satellite Accumulation Area (SAA) containers remain tightly closed at all times except when actively adding waste[7]. Once full, date the container immediately; you have a strict regulatory window (typically 3 days for acutely hazardous, or up to 180 days depending on generator status) to move it to the Central Accumulation Area (CAA)[7].

Safe Handling Workflow

Below is the visual workflow for the lifecycle management of this compound, from receipt to disposal.

PPE_Workflow Start Receipt & Storage (2-8°C, Dry) Risk Risk Assessment (Scale & Task) Start->Risk PPE Don Tiered PPE (OSHA 1910.132) Risk->PPE Hood Execute in Fume Hood (Anti-static controls) PPE->Hood Waste Waste Segregation (EPA 40 CFR 262) Hood->Waste Decon Decontamination (Wet-wipe method) Hood->Decon End Doff PPE & Wash Waste->End Decon->End

Safe handling and disposal workflow for 2-phenyl-2,8-diazaspiro[4.5]decan-1-one HCl.

References

  • Occupational Safety and Health Administration (OSHA). "1910.132 - Personal Protective Equipment General Requirements." U.S. Department of Labor. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf, National Academies Press. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." EPA.gov. Available at:[Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "Personal Protective Equipment." CDC.gov. Available at:[Link]

Sources

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